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  • Product: (3-Fluorooxolan-3-yl)methanamine
  • CAS: 1262407-64-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization Guide: (3-Fluorooxolan-3-yl)methanamine

The following technical guide details the spectroscopic characterization of (3-Fluorooxolan-3-yl)methanamine , focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the specialized nature of this...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (3-Fluorooxolan-3-yl)methanamine , focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the specialized nature of this fluorinated heterocycle, this guide synthesizes available data from close structural analogs and applies fundamental chemometric principles to provide a robust predictive framework for its identification.

Executive Summary & Molecule Profile

(3-Fluorooxolan-3-yl)methanamine (also known as 3-Fluoro-3-(aminomethyl)tetrahydrofuran) is a specialized fluorinated building block used in medicinal chemistry.[1] The introduction of a fluorine atom at the C3 position of the oxolane (tetrahydrofuran) ring, geminal to the aminomethyl group, significantly alters the electronic and conformational properties compared to the non-fluorinated parent. This modification is often employed to modulate pKa, lipophilicity (LogP), and metabolic stability in drug candidates.

Property Data / Description
IUPAC Name (3-Fluorooxolan-3-yl)methanamine
Common Name 3-Fluoro-3-(aminomethyl)tetrahydrofuran
Molecular Formula C₅H₁₀FNO
Molecular Weight 119.14 g/mol
CAS Number Not widely indexed in open literature; Analogous to 165253-31-6 (non-F)
Key Structural Feature Gem-disubstituted C3 (Quaternary Carbon with F and CH₂NH₂)
Primary Application Bioisostere for 3-aminomethyl-THF; Scaffold for fragment-based drug discovery

Mass Spectrometry (MS) Analysis

The mass spectral signature of (3-Fluorooxolan-3-yl)methanamine is characterized by specific fragmentation pathways driven by the electronegative fluorine and the basic amine.

Ionization & Molecular Ion
  • Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).

  • Observed Ion: [M+H]⁺ = 120.15 Da .

  • Adducts: Common adducts include [M+Na]⁺ (142.13 Da) and [M+K]⁺ (158.24 Da) depending on the buffer system.

Fragmentation Pattern (MS/MS)

Fragmentation is dominated by the loss of small neutral molecules (NH₃, HF) and ring-opening processes.

Fragment (m/z) Loss / Mechanism Structural Interpretation
120 [M+H]⁺ Parent molecular ion.
103 [M+H - NH₃]⁺ Loss of ammonia (17 Da). Characteristic of primary amines.
100 [M+H - HF]⁺ Loss of hydrogen fluoride (20 Da). Diagnostic for aliphatic fluorides.
83 [M+H - NH₃ - HF]⁺ Sequential loss of ammonia and HF.
89 [M+H - CH₂NH₂]⁺ Alpha-cleavage at the quaternary C3 position, losing the aminomethyl group.
71 Ring Opening Complex rearrangement/cleavage of the THF ring.
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion [M+H]+ m/z 120 Loss_NH3 [M-NH3]+ m/z 103 M_Ion->Loss_NH3 - NH3 (17) Loss_HF [M-HF]+ m/z 100 M_Ion->Loss_HF - HF (20) Alpha_Cleavage [M-CH2NH2]+ m/z 89 M_Ion->Alpha_Cleavage - CH2NH2 (31) Loss_Both [M-NH3-HF]+ m/z 83 Loss_NH3->Loss_Both - HF Loss_HF->Loss_Both - NH3

Figure 1: Proposed ESI-MS fragmentation pathway for (3-Fluorooxolan-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are heavily influenced by the fluorine atom at C3, which induces significant splitting (coupling) in both ¹H and ¹³C spectra.

¹H NMR (Proton) Prediction
  • Solvent: CDCl₃ or DMSO-d₆.[2]

  • Key Feature: The geminal methylene protons (CH₂-NH₂) will appear as a doublet due to coupling with the fluorine atom.

Position Shift (δ ppm) Multiplicity Coupling (Hz) Assignment
CH₂-NH₂ 2.80 - 3.00 Doublet (d) ²J_HF ≈ 20-25 Hz Methylene adjacent to amine and fluorine.
H-2 (Ring) 3.80 - 4.10 Multiplet ³J_HF ≈ 10-15 Hz Ring protons adjacent to Oxygen and Fluorine.
H-4 (Ring) 2.00 - 2.30 Multiplet ³J_HF ≈ 15-20 Hz Ring protons adjacent to Fluorine.
H-5 (Ring) 3.70 - 3.90 Multiplet -Ring protons adjacent to Oxygen.
NH₂ 1.20 - 1.80 Broad Singlet -Exchangeable amine protons (shifts vary).
¹³C NMR (Carbon) Prediction
  • Key Feature: The C3 carbon is quaternary and will show a very large coupling constant (~200 Hz). Adjacent carbons (C2, C4, CH₂-NH₂) will also be split.

Position Shift (δ ppm) Multiplicity Coupling (Hz) Assignment
C-3 95.0 - 100.0 Doublet (d) ¹J_CF ≈ 170-180 Hz Quaternary carbon bearing Fluorine.
C-2 70.0 - 75.0 Doublet (d) ²J_CF ≈ 20-25 Hz Ring carbon adjacent to O and F.
C-4 30.0 - 35.0 Doublet (d) ²J_CF ≈ 20-25 Hz Ring carbon adjacent to F.
CH₂-NH₂ 45.0 - 50.0 Doublet (d) ²J_CF ≈ 20-25 Hz Exocyclic methylene carbon.[3]
C-5 65.0 - 68.0 Singlet/Doublet ³J_CF < 5 Hz Ring carbon adjacent to O.
¹⁹F NMR (Fluorine) Prediction
  • Shift: -150 to -170 ppm (Typical for tertiary aliphatic fluorides).

  • Pattern: Multiplet (due to coupling with adjacent protons on C2, C4, and the exocyclic CH₂).

  • Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.

NMR Coupling Network Diagram

NMR_Coupling F Fluorine (F) C3 C3 (Quaternary) F->C3 1J_CF ~175 Hz C2 C2 (Ring) F->C2 2J_CF ~22 Hz C4 C4 (Ring) F->C4 2J_CF ~22 Hz CH2N CH2-N (Exocyclic) F->CH2N 2J_CF ~22 Hz

Figure 2: ¹³C-¹⁹F Coupling Network showing the expected splitting magnitudes.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis. If the amine salt (e.g., HCl) is used, DMSO-d₆ or D₂O is preferred to solubilize the ionic species.

  • Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.

  • Neutralization (if Salt): If starting from the HCl salt and requiring the free base spectrum, add 1-2 drops of NaOD (in D₂O) or treat with solid K₂CO₃ in CDCl₃ and filter before analysis.

Handling & Storage
  • Hygroscopicity: As a low molecular weight primary amine, the free base is likely hygroscopic and may absorb CO₂ from the air to form carbamates.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stability: The C-F bond is generally stable, but avoid strong Lewis acids which might promote defluorination or ring opening.

References

  • Analog Data: 3-(Aminomethyl)tetrahydrofuran (CAS 165253-31-6).[3][4][5] Sigma-Aldrich. Link

  • Analog Data: 3-Fluorooxetan-3-ylmethanamine (CAS 883311-82-8).[6] Enamine Store. Link

  • Methodology: Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Chemistry Portal. Link

  • General Fluorine NMR: 19F NMR Spectroscopy for the Analysis of Fluorinated Pharmaceuticals. Wiley Analytical Science. Link

Sources

Exploratory

An In-Depth Technical Guide to (3-Fluorooxolan-3-yl)methanamine: Properties, Reactivity, and Applications

Abstract (3-Fluorooxolan-3-yl)methanamine, a fluorinated derivative of the valuable tetrahydrofuran (THF) scaffold, represents a key building block for modern medicinal chemistry. Its structure combines the favorable phy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Fluorooxolan-3-yl)methanamine, a fluorinated derivative of the valuable tetrahydrofuran (THF) scaffold, represents a key building block for modern medicinal chemistry. Its structure combines the favorable physicochemical properties of the sp³-rich oxolane ring with the unique modulatory effects of a strategically placed fluorine atom. This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, and applications of this compound. We will delve into the causal effects of its structural components on properties like basicity and lipophilicity, outline standard protocols for its characterization, and explore its role in accelerating the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated heterocyclic amines in their discovery programs.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune molecular behavior with remarkable precision. Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability without adding significant steric bulk.[1]

(3-Fluorooxolan-3-yl)methanamine belongs to a particularly valuable class of these "fluorinated building blocks."[1] It is a saturated heterocyclic amine, a motif increasingly sought after to improve the developability of drug candidates by moving away from flat, aromatic structures. The tetrahydrofuran (oxolane) core is a known bioisostere for various functional groups and often enhances aqueous solubility. The addition of a fluorine atom at the C3 position, adjacent to the aminomethyl group, introduces powerful electronic effects that further modulate the molecule's properties. This guide serves to consolidate the available data and provide expert insights into the practical application of this promising chemical entity.

Physicochemical Properties

The defining features of (3-Fluorooxolan-3-yl)methanamine are the primary amine, which acts as a key synthetic handle and a basic center, and the vicinal fluorine atom, which exerts a strong electron-withdrawing inductive effect. While comprehensive experimental data for this specific molecule is not widely published, we can compile its core identifiers and predict key properties based on its structure and comparison to its non-fluorinated parent compound.

Table 1: Physicochemical Data Summary

PropertyValue / PredictionSource / Justification
IUPAC Name (3-Fluorooxolan-3-yl)methanamine---
Synonyms (3-Fluorotetrahydrofuran-3-yl)methanamine---
CAS Number Not Assigned / ProprietaryNo public CAS number found.
Molecular Formula C₅H₁₀FNOBased on structure.
Molecular Weight 119.14 g/mol Calculated from formula.
Appearance Colorless to pale yellow liquidPredicted based on non-fluorinated analog.[2]
Boiling Point ~140-160 °C (at 760 mmHg)Estimated. Lower than the non-fluorinated analog (156 °C) due to potentially weaker hydrogen bonding.[2]
pKa (of conjugate acid) 8.5 - 9.5Predicted. The electron-withdrawing fluorine atom is expected to significantly lower the basicity of the primary amine compared to the non-fluorinated analog, (Tetrahydrofuran-3-yl)methanamine (pKa ~10-10.5). Studies show that fluorination at the β- or γ-position to an amine can lower the pKa by 1-3 units.[3][4]
cLogP ~ -0.1 to 0.5Predicted. Fluorination typically increases lipophilicity (LogP), but the effect is complex and position-dependent. The non-fluorinated analog has a calculated LogP of -0.5.[5]
Causality Behind the Properties
  • Basicity (pKa): The primary amine is a Brønsted-Lowry base. The lone pair of electrons on the nitrogen can accept a proton. However, the highly electronegative fluorine atom at the C3 position strongly withdraws electron density through the carbon framework (a -I inductive effect). This effect reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. Consequently, the resulting conjugate acid is more acidic (lower pKa), and the amine itself is a weaker base compared to its non-fluorinated counterpart.[3][4] This modulation of basicity is a critical tool in drug design to avoid unwanted off-target interactions (e.g., with the hERG channel) or to fine-tune solubility at physiological pH.

  • Lipophilicity (LogP): Fluorine is more lipophilic than hydrogen. Replacing a C-H bond with a C-F bond generally increases a molecule's LogP. This can enhance membrane permeability and improve oral absorption or blood-brain barrier penetration. However, the overall effect on the molecule also depends on changes in conformation and intramolecular hydrogen bonding, which may be influenced by the fluorine atom.

Chemical Reactivity and Synthesis

The reactivity of (3-Fluorooxolan-3-yl)methanamine is dominated by its primary amine functionality. This nucleophilic group readily participates in a wide range of classical organic reactions, making it a versatile building block for introducing the 3-fluoro-oxolane motif into larger molecules.

Key Reactions
  • Amide Bond Formation: The amine reacts readily with activated carboxylic acids (e.g., acyl chlorides, acid anhydrides) or with carboxylic acids in the presence of peptide coupling reagents (e.g., HATU, EDC) to form stable amide bonds. This is the most common reaction used in medicinal chemistry to link fragments.

  • Reductive Amination: The amine can be formed via the reduction of a corresponding nitrile or azide, or it can react with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base yields sulfonamides, another important functional group in pharmaceuticals.

  • N-Alkylation: The amine can be alkylated using alkyl halides, though selectivity for mono-alkylation can be challenging and may require protecting group strategies.

Below is a conceptual diagram illustrating a typical amide coupling reaction.

G Reactant1 (3-Fluorooxolan-3-yl)methanamine (Nucleophile) Product Resulting Amide (Stable Linkage) Reactant1->Product Reactant2 R-COCl (Acyl Chloride Electrophile) Reactant2->Product Base Non-nucleophilic Base (e.g., DIPEA, Et3N) Byproduct HCl Salt of Base Base->Byproduct Solvent Aprotic Solvent (e.g., DCM, THF)

Caption: Workflow for a typical amide bond formation reaction.

Analytical Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical building block. A self-validating system of orthogonal analytical techniques should be employed.

Standard Analytical Workflow

The following step-by-step protocol describes a standard workflow for the comprehensive characterization of a newly synthesized or sourced batch of (3-Fluorooxolan-3-yl)methanamine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • For NMR, dissolve in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired spectral resolution.

    • For LC-MS, prepare a stock solution of ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the initial mobile phase for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment. Expect complex splitting patterns due to H-H and H-F coupling. The CH₂NH₂ protons will likely appear as a doublet, further coupled to the fluorine.

    • ¹³C NMR: To identify all unique carbon atoms. The carbon atom bonded to fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170–250 Hz).

    • ¹⁹F NMR: This is a crucial experiment to confirm the presence and environment of the fluorine atom. A single resonance is expected, which will be split by adjacent protons.

  • Mass Spectrometry (MS):

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode.

    • The primary goal is to confirm the molecular weight. Expect to observe the protonated molecular ion [M+H]⁺ at m/z 120.14.

    • The liquid chromatography component (using a C18 column) will simultaneously assess the purity of the sample.

  • Purity Assessment (HPLC):

    • Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector (if the molecule has a suitable chromophore, otherwise an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary).

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main peak from any impurities.

    • Purity is calculated based on the relative peak area of the main component. A purity of >95% is typically required for use in drug discovery.

The diagram below illustrates this integrated analytical workflow.

G cluster_workflow Analytical Workflow cluster_analysis Instrumental Analysis cluster_results Data Interpretation Start Bulk Sample SamplePrep Sample Preparation Start->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SamplePrep->NMR LCMS LC-MS SamplePrep->LCMS Identity Structural Confirmation NMR->Identity Purity Purity Assessment (>95%) LCMS->Purity MW Molecular Weight Confirmation LCMS->MW Report Certificate of Analysis (CoA) Identity->Report Purity->Report MW->Report

Caption: A self-validating workflow for analytical characterization.

Applications in Medicinal Chemistry

(3-Fluorooxolan-3-yl)methanamine is not merely a synthetic intermediate; it is a strategic tool for addressing common challenges in drug discovery. Its utility stems from the combined benefits of its heterocyclic core and the fluorine substituent.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and oral bioavailability.

  • Improving Pharmacokinetics: The tetrahydrofuran ring is a polar, sp³-rich scaffold that often improves aqueous solubility and reduces the "flatness" of a molecule, which can lead to better pharmacokinetic properties and lower toxicity.

  • Modulating Potency and Selectivity: The electron-withdrawing nature of fluorine alters the electronic environment of the entire molecule. This can change the way a drug binds to its target protein, sometimes leading to a significant increase in potency or improved selectivity against related off-targets.[1]

  • Bioisosterism: The 3-fluoro-oxolane motif can serve as a bioisostere for other groups, mimicking their steric and electronic properties while offering improved metabolic stability or other desirable characteristics.

Conclusion

(3-Fluorooxolan-3-yl)methanamine is a high-value building block that embodies several modern principles of rational drug design. The strategic placement of a fluorine atom on a saturated heterocyclic scaffold provides medicinal chemists with a powerful tool to modulate basicity, enhance metabolic stability, and fine-tune pharmacokinetic properties. While detailed experimental data remains proprietary to chemical suppliers, its behavior and utility can be confidently predicted from established chemical principles. By understanding the causal relationships between its structure and its properties, researchers can effectively deploy this reagent to accelerate the optimization of lead compounds and develop safer, more effective medicines.

References

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link].

  • American Chemical Society. Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. ACS Publications. Available at: [Link].

  • Lassen, S. B., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 2015. Available at: [Link].

  • PubChem. (Tetrahydrofuran-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link].

Sources

Foundational

Quantum mechanical calculations on (3-Fluorooxolan-3-yl)methanamine

An In-Depth Technical Guide to the Quantum Mechanical Analysis of (3-Fluorooxolan-3-yl)methanamine for Drug Discovery Professionals Executive Summary (3-Fluorooxolan-3-yl)methanamine is a molecular scaffold of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Mechanical Analysis of (3-Fluorooxolan-3-yl)methanamine for Drug Discovery Professionals

Executive Summary

(3-Fluorooxolan-3-yl)methanamine is a molecular scaffold of significant interest in medicinal chemistry, combining the favorable metabolic properties often conferred by fluorine with the versatile oxolane (tetrahydrofuran) ring system.[1][2] Understanding its three-dimensional structure, electronic properties, and reactivity profile is paramount for rational drug design. This guide provides a comprehensive, technically-grounded protocol for the quantum mechanical (QM) characterization of this molecule. We detail a complete computational workflow, from initial structure generation and conformational analysis to the calculation and interpretation of key molecular properties. The methodologies presented herein are rooted in Density Functional Theory (DFT), a robust and widely-used QM method that offers an excellent balance of accuracy and computational efficiency for systems of this nature.[3][4] This document is intended for researchers, computational chemists, and drug development scientists seeking to apply high-level theoretical calculations to guide synthetic efforts and understand structure-activity relationships (SAR).

Introduction: The Rationale for a Quantum Mechanical Approach

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established strategy to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability.[2] Furthermore, fluorine's high electronegativity can alter pKa, influence molecular conformation, and create unique non-covalent interactions critical for target binding. The (3-Fluorooxolan-3-yl)methanamine scaffold places this influential atom on a flexible five-membered oxolane ring, a common structural motif in pharmaceuticals.

While classical molecular mechanics (MM) force fields can provide useful initial models, they often fail to accurately capture the subtle electronic effects introduced by fluorine. Quantum mechanics, by solving approximations to the Schrödinger equation, provides a first-principles description of the electronic structure, offering unparalleled accuracy for molecular geometries, vibrational energies, and electronic properties. Methods like Density Functional Theory (DFT) have become indispensable tools in computer-aided drug design (CADD) for refining molecular geometries, scoring docking poses, and deriving descriptors for quantitative structure-activity relationships (QSAR).[5]

This guide outlines a validated workflow to perform a rigorous QM analysis of (3-Fluorooxolan-3-yl)methanamine, providing the foundational data necessary for informed drug design decisions.

Theoretical Foundations: Selecting the Right Tools

The choice of theoretical method is a critical decision that balances computational cost with desired accuracy. For a molecule of this size, several robust options are available.

  • Hartree-Fock (HF) Theory : This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6] While computationally efficient, HF systematically neglects electron correlation—the way electrons avoid each other—which can limit its predictive accuracy for anything beyond basic structural features.[7][8] It serves as an essential starting point for more advanced methods.

  • Post-Hartree-Fock Methods : These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by explicitly including electron correlation.[7][8][9] MP2, for instance, typically recovers 80-90% of the correlation energy and is an excellent choice for high-accuracy calculations on small molecules.[8] However, the computational cost increases significantly with system size.

  • Density Functional Theory (DFT) : DFT offers a pragmatic and powerful alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density, a simpler three-dimensional function.[3] In the Kohn-Sham formulation of DFT, the complexity of electron-electron interactions is encapsulated in an exchange-correlation functional.[4] Hybrid functionals, such as the widely-used B3LYP, incorporate a portion of exact exchange from HF theory and have demonstrated high accuracy for the geometries and properties of organic molecules.[10][11] Given its favorable balance of accuracy and computational cost, DFT is the recommended method for the workflow described in this guide.[12]

Comprehensive Computational Workflow

A reliable QM analysis is not a single calculation but a multi-step process. Each step builds upon the last to ensure the final results are physically meaningful and derived from the molecule's most stable energetic state.

G cluster_prep Preparation cluster_calc Core QM Calculations cluster_analysis Property Analysis cluster_output Interpretation A 1. Initial 3D Structure Generation B 2. Conformational Analysis A->B Identify low-energy conformers C 3. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) B->C Use lowest energy conformer as starting point D 4. Vibrational Frequency Analysis (Validation of Minimum) C->D Validate optimized structure E 5. Single-Point Energy Calculation D->E Use validated geometry F 6. Property Extraction (MEP, HOMO/LUMO) E->F Derive electronic properties G 7. Data Interpretation & Reporting F->G Translate data to chemical insights

Caption: A validated workflow for quantum mechanical calculations.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization

  • Objective: To find the lowest energy, or most stable, three-dimensional arrangement of atoms for the molecule.

  • Initial Structure: Generate an initial 3D structure of (3-Fluorooxolan-3-yl)methanamine using any standard molecular builder.

  • Conformational Search: Due to the flexibility of the oxolane ring and the rotatable aminomethyl side chain, a conformational search is crucial to locate the global energy minimum.[13][14] This can be performed using a lower-cost method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical QM method) to generate a set of low-energy candidate structures.

  • QM Optimization:

    • Select the lowest-energy conformer from the search.

    • Submit this structure for geometry optimization using a DFT method.[15]

    • Recommended Level of Theory: B3LYP functional with the 6-311+G(d,p) basis set.

      • Causality: The B3LYP functional is a well-benchmarked hybrid functional known for its reliability in predicting geometries of organic molecules.[11] The 6-311+G(d,p) basis set is a triple-zeta split-valence set.[16] The + indicates the inclusion of diffuse functions on heavy atoms, which are important for describing lone pairs and weakly interacting regions. The (d,p) indicates the addition of polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing bonding in three-dimensional space, especially for polar bonds like C-F, C-O, and N-H.[16][17]

  • Convergence Criteria: Ensure the optimization job converges to a stationary point, typically indicated by thresholds on the forces acting on the atoms and the change in energy between optimization steps.

Protocol 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry corresponds to a true local energy minimum on the potential energy surface and to compute thermochemical data.

  • Methodology: Perform a frequency calculation on the optimized geometry from Protocol 1, using the exact same level of theory (B3LYP/6-311+G(d,p)). This is a non-negotiable requirement for consistency.

  • Self-Validation System:

    • A true energy minimum will have zero imaginary frequencies .[18][19]

    • If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, not a minimum. In this case, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.[15]

  • Output: The calculation will yield a list of vibrational frequencies, their corresponding infrared intensities, and thermochemical data such as the Zero-Point Vibrational Energy (ZPVE).

Results and Data Presentation

The successful execution of the workflow yields a wealth of quantitative data. Below are examples of how this data should be structured and interpreted.

Table 1: Selected Optimized Geometric Parameters
ParameterBond/AngleCalculated ValueJustification
Bond LengthC-F~1.39 ÅThe strong, polar C-F bond is typically short.
Bond LengthC-O (ring)~1.43 ÅTypical for an ether C-O single bond.
Bond LengthC-N~1.47 ÅTypical for a C-N single bond.
Bond AngleF-C-C(ring)~108°Reflects the tetrahedral geometry distorted by the five-membered ring.
Dihedral AngleF-C-C-NVariesThis angle is highly dependent on the lowest energy conformer and defines the relative orientation of key functional groups.
Table 2: Key Calculated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
N-H Symmetric/Asymmetric Stretch~3300 - 3500Medium / Strong
C-H Stretch~2850 - 3000Medium
C-F Stretch~1000 - 1100Strong
C-O Stretch~1050 - 1150Strong

Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. They can be scaled by a factor (e.g., ~0.96-0.98 for B3LYP) for better comparison with experimental IR spectra.[20]

Table 3: Calculated Electronic Properties
PropertyCalculated Value (eV)Significance in Drug Design
Energy of HOMO-8.5 eVRepresents the ability to donate an electron; associated with regions of high electron density (e.g., N, O lone pairs).
Energy of LUMO+1.2 eVRepresents the ability to accept an electron; associated with electron-deficient regions.
HOMO-LUMO Gap (ΔE)9.7 eVA large gap suggests high kinetic stability and low chemical reactivity.[21]

Interpretation of Molecular Properties for Drug Design

Quantum mechanics allows us to visualize properties that directly inform medicinal chemistry strategies.

G cluster_calc Calculated Properties cluster_insight Inferred Chemical Insights cluster_app Application in Drug Design A Optimized 3D Geometry D Molecular Shape & Stability A->D B Molecular Electrostatic Potential (MEP) E Sites for Non-Covalent Interactions (H-bonding) B->E Predicts H-bond donors/acceptors C Frontier Molecular Orbitals (HOMO/LUMO) F Chemical Reactivity Profile C->F HOMO-LUMO gap indicates stability G Structure-Activity Relationship (SAR) D->G E->G H Lead Optimization F->H Guides modifications to modulate reactivity G->H

Caption: Logical flow from QM calculation to drug design application.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for predicting intermolecular interactions.[21] It is a 3D map of the electrostatic potential projected onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate areas of high electron density and are prime locations for electrophilic attack or hydrogen bond acceptance. For (3-Fluorooxolan-3-yl)methanamine, these are expected around the lone pairs of the oxygen, nitrogen, and fluorine atoms.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor) and are susceptible to nucleophilic attack. These are expected around the amine hydrogens (H-bond donors) and, to a lesser extent, the carbon attached to the electronegative atoms.

  • Green Regions (Neutral Potential): Indicate non-polar regions, such as the aliphatic parts of the oxolane ring.

An MEP surface provides an intuitive guide to how the molecule will "appear" to a biological target, highlighting the key pharmacophoric features for receptor binding.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.

  • HOMO: This orbital acts as the primary electron donor.[21] In our molecule, the HOMO is likely to be localized on the nitrogen and/or oxygen atoms, corresponding to their lone pair electrons.

  • LUMO: This orbital acts as the primary electron acceptor. The LUMO may be distributed across the C-F or C-O antibonding orbitals.

  • HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of the molecule's kinetic stability. A large gap implies that it requires a significant amount of energy to excite an electron, suggesting the molecule is relatively stable and less reactive.

Conclusion

This guide has detailed a rigorous and self-validating computational workflow for the quantum mechanical characterization of (3-Fluorooxolan-3-yl)methanamine. By leveraging the power of Density Functional Theory, researchers can obtain highly accurate data on the molecule's geometry, stability, and electronic properties. The interpretation of this data, particularly through the analysis of the Molecular Electrostatic Potential and Frontier Molecular Orbitals, provides invaluable, actionable insights for drug design. This approach enables a deeper understanding of structure-activity relationships and facilitates the rational design of next-generation therapeutics by predicting how subtle molecular changes can influence biological activity.

References

  • MDPI. "Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions".
  • PubMed. "Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions".
  • PMC. "Quantum mechanics implementation in drug-design workflows: does it really help?".
  • Fiveable. "Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes".
  • IJSDR. "APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-".
  • ACS Publications. "QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?".
  • Wikipedia. "Post–Hartree–Fock".
  • Post–Hartree–Fock. "Post–Hartree–Fock".
  • Taylor & Francis Online. "Full article: Density-functional tight-binding: basic concepts and applications to molecules and clusters".
  • MJM. "Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)".
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  • IJPAM. "Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2".
  • Moodle @ St. Stephen's College. "POST HARTREE – FOCK METHODS".
  • ACS Publications. "Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules | Journal of Chemical Theory and Computation".
  • The Ohio State University. "Using Atomic Confining Potentials for Geometry Optimization and Vibrational Frequency Calculations in Quantum-Chemical Models of".
  • PubMed. "Use of Low-Cost Quantum Chemistry Procedures for Geometry Optimization and Vibrational Frequency Calculations: Determination of Frequency Scale Factors and Application to Reactions of Large Systems".
  • YouTube. "Running a Geometry Optimization and Frequencies Calculation on Rowan".
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  • Advanced Journal of Chemistry, Section A. "Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio".
  • ACS Publications. "Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods | The Journal of Physical Chemistry".
  • PMC. "Density functional theory across chemistry, physics and biology".
  • MDPI. "Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation".
  • Wikipedia. "Basis set (chemistry)".
  • ResearchGate. "(PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine".
  • ResearchGate. "The Many Roles for Fluorine in Medicinal Chemistry".
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of (3-Fluorooxolan-3-yl)methanamine in Medicinal Chemistry

Introduction: A Modern Building Block for Complex Challenges In contemporary drug discovery, the strategic incorporation of fluorine and saturated heterocycles has become a cornerstone for overcoming prevalent challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Building Block for Complex Challenges

In contemporary drug discovery, the strategic incorporation of fluorine and saturated heterocycles has become a cornerstone for overcoming prevalent challenges in absorption, distribution, metabolism, and excretion (ADME).[1] (3-Fluorooxolan-3-yl)methanamine emerges as a valuable building block, offering a unique combination of features: a versatile primary amine for synthetic elaboration and a five-membered oxolane (tetrahydrofuran) ring strategically fluorinated at the C3 position.

The introduction of fluorine into a drug candidate can profoundly influence its properties. The high electronegativity and strength of the carbon-fluorine (C-F) bond can block metabolic pathways, modulate the acidity (pKa) of nearby functional groups, and alter molecular conformation to enhance binding affinity.[2][3] Concurrently, saturated heterocycles like oxolane are increasingly used to replace simple alkyl or aromatic groups to improve solubility, increase three-dimensional complexity, and escape the "flatland" of traditional aromatic scaffolds.[4]

This guide details the strategic rationale and practical application of (3-Fluorooxolan-3-yl)methanamine, providing researchers with the insights and protocols needed to effectively leverage this building block in drug development programs. While direct literature on this specific oxolane is emerging, we will draw parallels from its well-documented four-membered ring analog, (3-fluorooxetan-3-yl)methanamine (CAS 883311-82-8), as the underlying medicinal chemistry principles are directly transferable.[5][6]

Structural Features and Physicochemical Profile

The power of (3-Fluorooxolan-3-yl)methanamine lies in its distinct structural components, each contributing to its utility.

cluster_0 (3-Fluorooxolan-3-yl)methanamine cluster_1 Key Features mol Structure feat1 Primary Amine (H₂N-CH₂-) Versatile synthetic handle for amide, sulfonamide, and amine linkages feat2 C3-Fluorine Atom Metabolic shield; pKa modulator feat3 Oxolane Ring Improves aqueous solubility; Provides 3D vector

Caption: Key structural features of (3-Fluorooxolan-3-yl)methanamine.

The combination of these features results in a desirable physicochemical profile for a fragment or building block in drug discovery.

Property(3-Fluorooxolan-3-yl)methanamine (Calculated)(3-Fluorooxetan-3-yl)methanamine (Analog)[5][6]Significance in Drug Design
CAS Number N/A883311-82-8Unique identifier for the analog.
Molecular Formula C₅H₁₀FNOC₄H₈FNOProvides elemental composition.
Molecular Weight 119.14 g/mol 105.11 g/mol Low molecular weight is ideal for fragment-based design.
LogP (Lipophilicity) ~ -0.1-0.3164Low lipophilicity often correlates with better solubility.
TPSA (Polar Surface Area) 35.25 Ų35.25 ŲInfluences membrane permeability and solubility.
H-Bond Donors 11Contributes to target binding and solubility.
H-Bond Acceptors 22Contributes to target binding and solubility.

Core Applications in Medicinal Chemistry

Metabolic Hardening via Fluorination

A primary application of this building block is to enhance metabolic stability. The C3 position of a tetrahydrofuran ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a common metabolic pathway that leads to rapid drug clearance. By replacing a hydrogen atom at this position with a fluorine atom, the C-H bond is replaced by a much stronger C-F bond. This "metabolic shield" effectively blocks enzymatic oxidation at that site, which can significantly increase the half-life and oral bioavailability of a drug candidate.[3][7]

Bioisosteric Replacement

Bioisosterism is the practice of substituting one chemical group with another to enhance ADME properties while retaining or improving biological activity. The 3-fluoro-3-(aminomethyl)oxolane moiety is an excellent bioisostere for several common chemical groups.

  • Replacement for gem-Dimethyl or Isopropyl Groups: An isopropyl group is notoriously prone to metabolic oxidation. Replacing it with the fluorinated oxolane can block this metabolic liability, improve solubility, and maintain the necessary steric bulk for receptor binding.

  • Replacement for Hydroxyl or Carbonyl Groups: The polar ether oxygen and the influence of the fluorine atom allow this scaffold to mimic the hydrogen bonding capabilities of hydroxyl or carbonyl groups, making it a viable, more stable replacement.

G Lead Lead Compound (e.g., with Isopropyl Group) Metabolism Metabolic Liability (P450 Oxidation) Lead->Metabolism Prone to Replacement Bioisosteric Replacement Lead->Replacement Optimized Optimized Compound (Improved Stability & Solubility) Replacement->Optimized Leads to BuildingBlock BuildingBlock->Replacement Using

Caption: Bioisosteric replacement workflow.

Application Protocol: Amide Bond Formation

The most common synthetic application for (3-Fluorooxolan-3-yl)methanamine is its reaction as a nucleophile to form robust amide bonds. The following protocol details a standard and reliable procedure using HATU, a widely used coupling reagent in medicinal chemistry.

Workflow Overview

Sources

Application

(3-Fluorooxolan-3-yl)methanamine: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry In the landscape of modern drug discovery, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone strategy for enhancing pharmacological properties.[1] The unique electronic characteristics of the fluorine atom, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Fluorinated building blocks, therefore, represent a critical toolkit for medicinal chemists to sculpt drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. Among these, (3-Fluorooxolan-3-yl)methanamine has emerged as a particularly valuable scaffold, offering a unique combination of a polar oxolane ring, a reactive primary amine, and a strategically positioned fluorine atom. This guide provides an in-depth exploration of (3-Fluorooxolan-3-yl)methanamine as a building block, complete with detailed application notes and protocols for its effective utilization in drug discovery programs.

Physicochemical and Pharmacokinetic Profile of the (3-Fluorooxolan-3-yl)methanamine Moiety

The (3-Fluorooxolan-3-yl)methanamine scaffold possesses a distinct set of physicochemical properties that render it an attractive component for drug design. The presence of the fluorine atom and the oxolane ring imparts a unique electronic and conformational signature to molecules that incorporate this building block.

Key Physicochemical Parameters
PropertyValueSource
Molecular Formula C₄H₈FNO[2]
Molecular Weight 105.11 g/mol [2]
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
Calculated logP -0.3164[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Table 1: Physicochemical properties of (3-Fluorooxolan-3-yl)methanamine.

The low calculated logP suggests that this building block can enhance the aqueous solubility of a parent molecule, a desirable trait for improving bioavailability. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

The Impact of Fluorination on Pharmacokinetics

The strategic placement of a fluorine atom can significantly alter the metabolic fate of a drug candidate. By blocking sites susceptible to oxidative metabolism, fluorine can enhance metabolic stability, leading to a longer half-life and improved oral bioavailability. Furthermore, the introduction of fluorine can influence the pKa of nearby functional groups, which can in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The study of gem-difluorinated cycloalkanes has shown that fluorination generally either has no effect or slightly improves metabolic stability.[3]

Applications in Medicinal Chemistry: A Case Study Approach

While specific blockbuster drugs incorporating the (3-Fluorooxolan-3-yl)methanamine moiety are not yet prevalent, the broader class of fluorinated oxetanes is gaining traction in medicinal chemistry. For instance, fluorinated taxoid anticancer agents have demonstrated remarkable potency against drug-resistant cancer cell lines.[4][5] The unique interactions of the organofluorine groups with the biological target are believed to contribute to this enhanced activity.[5]

To illustrate the application of (3-Fluorooxolan-3-yl)methanamine, we will consider a hypothetical drug discovery program targeting a novel kinase. The primary amine of our building block provides a convenient handle for derivatization, allowing for the exploration of the chemical space around a core scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common transformations involving (3-Fluorooxolan-3-yl)methanamine: amide bond formation and reductive amination. These reactions are fundamental for integrating this building block into lead compounds.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the synthesis of an amide by reacting (3-Fluorooxolan-3-yl)methanamine with a carboxylic acid that has been activated as an acyl chloride. This is a robust and widely used method for creating stable amide linkages.

Diagram of the Amide Formation Workflow:

Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling CarboxylicAcid R-COOH ThionylChloride SOCl₂ or (COCl)₂ CarboxylicAcid->ThionylChloride Activation AcylChloride R-COCl ThionylChloride->AcylChloride Amine (3-Fluorooxolan-3-yl)methanamine AcylChloride->Amine Coupling AcylChloride->Amine AmideProduct Target Amide Base Base (e.g., Et₃N, DIPEA) Base->AmideProduct

Caption: Workflow for Amide Synthesis.

Materials:

  • (3-Fluorooxolan-3-yl)methanamine

  • Carboxylic acid of interest

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. Caution: Acyl chlorides are moisture-sensitive and corrosive.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve (3-Fluorooxolan-3-yl)methanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution in an ice bath.

    • Slowly add the acyl chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired amide.

Rationale: The conversion of the carboxylic acid to a more electrophilic acyl chloride is necessary to drive the reaction with the amine, which acts as a nucleophile. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine starting material and driving the equilibrium towards product formation.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines. This one-pot procedure involves the initial formation of an imine or enamine, which is then reduced in situ.

Diagram of the Reductive Amination Workflow:

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction Aldehyde Aldehyde/Ketone (R-CHO) Amine (3-Fluorooxolan-3-yl)methanamine Aldehyde->Amine Condensation Imine Imine Intermediate Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Imine->ReducingAgent Reduction Imine->ReducingAgent AmineProduct Target Secondary Amine ReducingAgent->AmineProduct

Caption: Workflow for Reductive Amination.

Materials:

  • (3-Fluorooxolan-3-yl)methanamine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and (3-Fluorooxolan-3-yl)methanamine (1.1 eq).

    • Dissolve the starting materials in an appropriate anhydrous solvent such as DCE or MeOH.

    • If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction:

    • Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), to the reaction mixture in portions. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

    • Continue to stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and decompose the excess reducing agent.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired secondary amine.

Rationale: This one-pot procedure is highly efficient as it avoids the isolation of the intermediate imine, which can be unstable.[6][7] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is generally preferred over the more toxic sodium cyanoborohydride.[6] The optional addition of a catalytic amount of acid can accelerate the formation of the imine intermediate.[7]

Conclusion

(3-Fluorooxolan-3-yl)methanamine is a versatile and valuable building block for drug discovery. Its unique combination of a fluorinated oxolane ring and a primary amine handle provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. The protocols detailed in this guide for amide bond formation and reductive amination offer robust and reliable methods for incorporating this privileged scaffold into a diverse range of molecular architectures. As the demand for drug candidates with improved properties continues to grow, the strategic application of building blocks like (3-Fluorooxolan-3-yl)methanamine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Chan, D. G., et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer." Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

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  • Liashuk, O. S., et al. (2022). "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." ChemRxiv. [Link]

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  • Grygorenko, O. O., et al. (2022). "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines." ChemRxiv. [Link]

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  • Holovach, S., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Domling, A. (2023). "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." MDPI. [Link]

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Method

Application Note: Strategic Incorporation of (3-Fluorooxolan-3-yl)methanamine for the Development of Novel Bioactive Molecules

Introduction: Unlocking New Chemical Space with a Fluorinated Oxolane Building Block In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional topologies a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Fluorinated Oxolane Building Block

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional topologies and advantageous physicochemical properties is paramount. Saturated heterocycles are prevalent motifs in a vast number of pharmaceuticals and bioactive natural products.[1][2] Among these, the oxolane (tetrahydrofuran) ring system provides a flexible and synthetically accessible core. The strategic introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4][5]

This application note introduces (3-Fluorooxolan-3-yl)methanamine, a novel building block that combines the desirable features of a cyclic amine scaffold with the benefits of fluorine substitution. The presence of the fluorine atom on the oxolane ring is anticipated to influence the molecule's conformation and electronic properties, offering a unique vector for interaction with biological targets. The primary amine functionality serves as a versatile handle for the incorporation of this scaffold into a wide range of molecular architectures through well-established synthetic transformations.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of (3-Fluorooxolan-3-yl)methanamine into bioactive molecules. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its chemical modification, and discuss the potential impact of this unique moiety on molecular properties.

The Strategic Advantage of the (3-Fluorooxolan-3-yl)methylamino Moiety

The decision to incorporate the (3-Fluorooxolan-3-yl)methanamine scaffold into a drug discovery program is underpinned by several key scientific principles:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes.[3] Introducing a fluorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity (LogP) and pKa. The replacement of a hydrogen atom with fluorine generally increases lipophilicity, which can influence cell permeability and oral bioavailability.[6][7]

  • Conformational Control: The gauche effect of the fluorine atom can influence the preferred conformation of the oxolane ring, which in turn can pre-organize appended pharmacophoric groups for optimal interaction with a biological target.

  • Novelty and Intellectual Property: As a novel building block, the use of (3-Fluorooxolan-3-yl)methanamine provides access to unexplored chemical space, offering opportunities for the development of new intellectual property.

The following diagram illustrates the key features of the (3-Fluorooxolan-3-yl)methanamine scaffold:

Caption: Key structural features of (3-Fluorooxolan-3-yl)methanamine.

Protocols for Incorporation into Bioactive Molecules

The primary amine of (3-Fluorooxolan-3-yl)methanamine is a versatile functional group that can participate in a variety of well-established chemical reactions. Below are detailed protocols for two of the most common and robust methods for its incorporation: reductive amination and amide bond formation.

Protocol 1: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is extensively used in the synthesis of pharmaceuticals.[8][9][10] This one-pot reaction involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.

Workflow for Reductive Amination:

G start Combine (3-Fluorooxolan-3-yl)methanamine and Carbonyl Compound in Solvent imine Imine/Iminium Ion Formation (Acid Catalyst Optional) start->imine reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) and (3-Fluorooxolan-3-yl)methanamine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). The typical concentration is 0.1-0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls or amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate imine formation.

  • Reduction: To the stirring solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) portion-wise.[11] This reagent is particularly effective as it is selective for the iminium ion in the presence of the unreacted carbonyl.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired secondary or tertiary amine.

Parameter Recommendation Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions, allowing for a one-pot procedure.[11]
Sodium cyanoborohydride (NaCNBH₃)Effective in protic solvents like methanol, but toxic cyanide is a byproduct.[11]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with NaBH(OAc)₃.[11]
Catalyst Acetic Acid (optional)Facilitates the formation of the iminium ion, especially with less reactive substrates.
Temperature Room TemperatureGenerally sufficient for most reductive aminations.
Protocol 2: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[12] The primary amine of (3-Fluorooxolan-3-yl)methanamine can be readily acylated with carboxylic acids (using a coupling agent) or with more reactive acyl chlorides.

Workflow for Amide Bond Formation (with Coupling Agent):

G start Combine Carboxylic Acid and Coupling Agent (e.g., EDC/HOBt) amine Add (3-Fluorooxolan-3-yl)methanamine and Base (e.g., DIPEA) start->amine reaction Stir at Room Temperature amine->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Amide Product purification->product

Sources

Application

Application Notes &amp; Protocols: Strategic Modulation of pKa and Lipophilicity Using the (3-Fluorooxolan-3-yl)methanamine Moiety

Abstract In modern drug discovery, the precise tuning of physicochemical properties is paramount to achieving desirable pharmacokinetics and pharmacodynamics.[1] Two of the most critical parameters are the acid dissociat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the precise tuning of physicochemical properties is paramount to achieving desirable pharmacokinetics and pharmacodynamics.[1] Two of the most critical parameters are the acid dissociation constant (pKa) and lipophilicity (LogP/LogD), which collectively govern a molecule's solubility, permeability, target engagement, and metabolic fate.[2][3] This guide details the strategic application of the (3-fluorooxolan-3-yl)methanamine building block as a sophisticated tool for medicinal chemists. The introduction of this moiety provides a unique method to concurrently modulate the basicity of an amine center and fine-tune lipophilicity. We provide an in-depth analysis of the structural and electronic rationale behind its effects, alongside validated, step-by-step protocols for the experimental determination of pKa and LogD.

Introduction: The Central Role of pKa and Lipophilicity in Drug Design

The journey of a drug molecule from administration to its biological target is a complex odyssey dictated by its physicochemical characteristics. A successful drug must navigate a range of aqueous and lipid environments, a balance largely controlled by its ionization state (pKa) and its affinity for fatty environments (lipophilicity).[4]

  • pKa: The pKa of a functional group, particularly a basic amine, determines its charge state at a given physiological pH.[5] This ionization state is critical, influencing everything from aqueous solubility and protein binding to the ability to cross cellular membranes and the potential for off-target interactions, such as binding to the hERG ion channel.[3]

  • Lipophilicity: Often expressed as LogP (for neutral compounds) or LogD (at a specific pH), lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase.[6] An optimal lipophilicity profile is essential for achieving sufficient membrane permeability without compromising solubility or introducing metabolic liabilities.[1][2]

Fluorination has become an indispensable strategy in medicinal chemistry for optimizing these properties.[7][8] The unique electronegativity and small size of the fluorine atom allow it to serve as a bioisostere for hydrogen, profoundly altering a molecule's electronic properties, metabolic stability, and binding affinity.[9][10][11] The (3-fluorooxolan-3-yl)methanamine moiety leverages these principles within a novel heterocyclic scaffold to offer nuanced control over molecular properties.

The (3-Fluorooxolan-3-yl)methanamine Building Block: A Dual-Action Modulator

The power of this building block lies in the interplay between its three key structural features: the primary amine, the α-fluorine atom, and the polar oxolane (tetrahydrofuran) ring.

  • pKa Attenuation via Inductive Effect: The primary amine serves as the basic center. The fluorine atom positioned on the adjacent carbon exerts a powerful electron-withdrawing inductive effect. This effect delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation. Consequently, the conjugate acid becomes stronger, and its pKa is lowered, rendering the amine less basic compared to its non-fluorinated analog.[7][10] This reduction in basicity can be a critical tactic to mitigate pKa-related liabilities.

  • Lipophilicity Tuning: The impact on lipophilicity is more complex, offering an opportunity for fine-tuning rather than a simple increase or decrease.

    • Fluorine's Contribution: A single fluorine-for-hydrogen substitution typically results in a slight increase in local lipophilicity.[10][12]

    • Oxolane Ring's Contribution: The oxolane ring, containing a polar ether linkage, acts as a hydrogen bond acceptor and significantly increases the polarity of the scaffold compared to an analogous carbocycle (e.g., cyclopentane), thereby reducing lipophilicity.[11]

The net effect is a carefully balanced modulation. The inherent polarity of the oxolane ring can counteract the lipophilicity increase often associated with other fluorinated motifs, providing a tool to adjust LogD within a desirable therapeutic window.

cluster_Moiety (3-Fluorooxolan-3-yl)methanamine Moiety cluster_Properties Physicochemical Impact cluster_Mechanisms Underlying Mechanisms Moiety (3-Fluorooxolan-3-yl)methanamine Primary Amine (NH₂) α-Fluorine (F) Oxolane Ring Inductive Strong Inductive Electron Withdrawal Moiety:f2->Inductive causes Polarity Polar Ether Moiety (H-bond acceptor) Moiety:f3->Polarity provides Lipo Slightly Increased Local Lipophilicity Moiety:f2->Lipo provides pKa pKa Modulation LogD Lipophilicity (LogD) Modulation Inductive->pKa results in (Lower Basicity) Polarity->LogD combine for (Net Effect) Lipo->LogD combine for (Net Effect)

Fig 1. Causal relationships of the moiety's structural features.

Data Presentation: Predicted & Experimental Physicochemical Properties

To illustrate the modulating effects, consider a hypothetical parent molecule (e.g., a simple benzylamine) and its derivatives. The following table summarizes the expected shifts in pKa and LogD upon incorporation of the oxolane and fluorooxolane motifs.

CompoundStructureExpected pKa (of conjugate acid)Expected LogD (pH 7.4)Rationale
Parent Amine Benzylamine~9.3~1.1Baseline reference.
Derivative A (Oxolan-3-ylmethyl)benzylamine~9.2~0.8Oxolane ring adds polarity, slightly lowering LogD with minimal pKa change.
Derivative B (3-Fluorooxolan-3-ylmethyl)benzylamine~8.5 - 8.8 ~0.9 α-Fluorine: Significantly lowers pKa via induction. Net LogD: Fluorine's lipophilic contribution is balanced by the polar oxolane ring.

Note: Values are illustrative estimates based on established chemical principles. Experimental validation is essential and can be achieved using the protocols outlined below.

Experimental Protocols

The following protocols provide robust, validated methods for determining the pKa and LogD of compounds incorporating the (3-fluorooxolan-3-yl)methanamine moiety.

Protocol 1: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its accuracy and simplicity in determining the pKa of ionizable compounds.[13][14]

Causality & Principle: Potentiometric titration measures the pH of a solution as a titrant of known concentration is added.[15] For a basic amine (dissolved as its hydrochloride salt), titration with NaOH will generate a sigmoid curve when plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the amine's conjugate acid.[16][17]

A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (e.g., 1 mM of amine salt in 0.15 M KCl) A->B C Titrate with Standardized NaOH (e.g., 0.1 M) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G Identify pKa (pH = pKa at half-equivalence) F->G

Fig 2. Workflow for pKa determination by potentiometric titration.

Materials and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Test compound (e.g., hydrochloride salt)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Standard pH buffers (4.00, 7.00, 10.00)

  • Deionized, degassed water

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. Ensure a stable reading at each pH.[15]

  • Sample Preparation: Accurately weigh the test compound and dissolve it in deionized water to a final concentration of approximately 1-2 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength throughout the titration.[15]

  • Initial Acidification (if starting from free base): If the sample is the free base, add a stoichiometric excess of 0.1 M HCl to ensure the amine is fully protonated at the start.

  • Titration: Place the sample vessel on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding the 0.1 M NaOH solution in small, precise increments. Allow the pH to stabilize after each addition before recording the reading and the total volume of titrant added.[14]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).

    • Determine the volume at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[15]

Self-Validation System:

  • Perform the titration in triplicate to ensure reproducibility.

  • Run a blank titration (0.15 M KCl solution without the analyte) to correct for any interfering species.

  • Validate the method by determining the pKa of a known standard (e.g., pyridine) and comparing it to the literature value.

Protocol 2: High-Throughput Lipophilicity (CHI LogD) Determination by RP-HPLC

While the shake-flask method is the traditional standard, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative suitable for drug discovery programs.[6][18]

Causality & Principle: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is directly correlated with its lipophilicity. By running a set of calibration standards with known lipophilicity values, a calibration curve can be generated. The lipophilicity of an unknown compound can then be determined by measuring its retention time under the same conditions.[19] The Chromatographic Hydrophobicity Index (CHI) is a standardized measure derived from the retention time.

A Prepare Mobile Phases (Aqueous buffer pH 7.4 & Organic) B Analyze Calibration Standards (Compounds with known LogD) A->B D Inject Test Compound A->D C Generate Calibration Curve (Retention Time vs. Known LogD/CHI) B->C F Calculate LogD (from calibration curve) C->F E Measure Retention Time D->E E->F G Report CHI LogD @ pH 7.4 F->G

Fig 3. Workflow for high-throughput CHI LogD determination.

Materials and Reagents:

  • HPLC system with a UV or MS detector

  • Reverse-phase C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)

  • A set of 8-10 calibration standards with known LogD values spanning a relevant range.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

Step-by-Step Methodology:

  • Method Setup: Equilibrate the C18 column with the starting mobile phase conditions. Use a fast gradient method (e.g., 5% to 95% B in 5 minutes).

  • Calibration:

    • Inject each calibration standard individually and record its retention time.

    • Plot the known LogD or CHI value of each standard (y-axis) against its retention time (x-axis).

    • Perform a linear regression to generate a calibration curve. The resulting equation will be in the form LogD = m*(retention time) + c.[18]

  • Sample Analysis: Inject the test compound solution using the same HPLC method and record its retention time.

  • Calculation: Insert the measured retention time of the test compound into the calibration equation to calculate its LogD at pH 7.4.

Self-Validation System:

  • Ensure the calibration curve has a high correlation coefficient (R² > 0.98).

  • Include a quality control (QC) standard with a known LogD in each analytical run to verify the stability and accuracy of the system.

  • The use of mass spectrometry (MS) detection confirms the identity of the eluting peak, preventing misinterpretation due to impurities.

Conclusion and Strategic Outlook

The (3-fluorooxolan-3-yl)methanamine moiety is a highly valuable building block for contemporary medicinal chemistry. Its utility extends beyond simple bioisosteric replacement; it offers a predictable and titratable method for modulating two fundamental drug properties simultaneously. By attenuating the basicity of the amine, chemists can mitigate risks associated with high pKa, while the unique interplay of the fluorine atom and the oxolane ring provides a mechanism for fine-tuning lipophilicity. The robust protocols provided herein enable researchers to accurately quantify these effects, facilitating data-driven decisions in the lead optimization process and accelerating the design of safer, more effective drug candidates.[20][21]

References

  • Meagher, K. L., & Rottman, F. M. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Vertex Pharmaceuticals.
  • Leriche, C. et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry.
  • Anonymous. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery News.
  • Li, S. et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening.
  • Gaikwad, P. L. et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Tominaga, Y. et al. (2012). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery.
  • Crowe, K. (2025). Putting the F in pharma. Chemistry World.
  • Meanwell, N. A. (2021). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • Apollo Scientific. (2026).
  • Ramirez, J. et al. (n.d.).
  • Ferreira, L. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Liang, C. et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Charnwood Discovery. (n.d.). Chromatographic LogD In Vitro Assay. Charnwood Discovery.
  • Charnwood Discovery. (2024). CHI LogD Assay. YouTube.
  • Yılmaz, B. et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Reijenga, J. et al. (n.d.).
  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Zafar, S. et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci..
  • Yulizar, Y. et al. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.
  • Pion. (2023). What is pKa and how is it used in drug development? Pion.
  • Anonymous. (2018). On "drug-like" properties in drug development, is the optimization of lipophilicity and PKa relevant for open wound drugs?
  • Linclau, B. et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Anonymous. (n.d.). LogP / LogD shake-flask method v1.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.
  • Verhoeven, J. et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: (3-Fluorooxolan-3-yl)methanamine in Agrochemical Synthesis

Executive Summary (3-Fluorooxolan-3-yl)methanamine (CAS: 2098093-18-4, HCl salt) represents a strategic "fluorine-scan" building block designed to optimize the physicochemical and metabolic profiles of agrochemical candi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluorooxolan-3-yl)methanamine (CAS: 2098093-18-4, HCl salt) represents a strategic "fluorine-scan" building block designed to optimize the physicochemical and metabolic profiles of agrochemical candidates. As a fluorinated bioisostere of the tetrahydrofuran-3-ylmethylamine moiety found in commercial insecticides (e.g., Dinotefuran), this scaffold introduces a fluorine atom at the metabolically labile C3 position. This modification serves two critical functions: it blocks cytochrome P450-mediated oxidative metabolism and modulates the basicity (


) of the adjacent primary amine, thereby influencing membrane permeability and target binding kinetics. This guide details the handling, synthesis, and application of this building block in the discovery of next-generation crop protection agents.

Strategic Profile & Chemical Logic

The "Fluorine Effect" in Saturated Heterocycles

In modern agrochemical design, "escaping flatland" by utilizing


-rich scaffolds is a proven strategy to improve solubility and selectivity. However, saturated heterocycles like tetrahydrofuran (THF) are prone to rapid oxidative clearance.
  • Metabolic Blocking: The C3 position of the THF ring is a "soft spot" for metabolic oxidation. Substitution with fluorine (C-F bond energy ~116 kcal/mol) prevents hydrogen abstraction and subsequent ring opening or hydroxylation.

  • Basicity Modulation: The fluorine atom at C3 is

    
     to the exocyclic amine. Through the inductive electron-withdrawing effect (
    
    
    
    ), the
    
    
    of the ammonium species is lowered by approximately 1.0–1.5 units compared to the non-fluorinated parent. This increases the fraction of neutral amine at physiological/environmental pH, potentially enhancing passive transport across waxy plant cuticles or insect exoskeletons.
Structural Specifications
PropertySpecification
IUPAC Name (3-Fluorooxolan-3-yl)methanamine
CAS No. 2098093-18-4 (HCl salt)
Molecular Formula

(Free base)
Molecular Weight 119.14 g/mol (Free base) / 155.60 g/mol (HCl)
Key Feature Quaternary C3 center (gem-fluoro-aminomethyl)
Stereochemistry Chiral (typically supplied as racemate for initial SAR)

Mechanistic Visualization

The following diagram illustrates the strategic advantages of the 3-fluoro substitution regarding metabolic stability and electronic modulation.

G Parent Parent Scaffold (Tetrahydrofuran-3-yl)methanamine Metabolism Metabolic Liability (C3 Oxidation by P450) Parent->Metabolism High Clearance Fluorinated Target Scaffold (3-Fluorooxolan-3-yl)methanamine Parent->Fluorinated Bioisosteric Replacement (H -> F) Benefit1 Metabolic Block (C-F Bond Strength) Fluorinated->Benefit1 Prevents Oxidation Benefit2 pKa Modulation (Lower Basicity -> Better Permeability) Fluorinated->Benefit2 Inductive Effect

Figure 1: Strategic rationale for substituting the native THF scaffold with the 3-fluoro analog.

Experimental Protocols

Synthesis of (3-Fluorooxolan-3-yl)methanamine (HCl Salt)

Note: While commercially available, in-house synthesis may be required for scale-up or chiral separation. The following protocol utilizes a robust cyanohydrin/deoxofluorination route.

Reagents Required:
  • 3-Oxotetrahydrofuran (dihydrofuran-3(2H)-one)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (

    
    , catalyst)
    
  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Lithium Aluminum Hydride (

    
    ) or Raney Nickel/H2
    
  • Dichloromethane (DCM), anhydrous THF, HCl in dioxane.

Step-by-Step Methodology:

Step 1: Cyanohydrin Formation

  • Charge a flame-dried flask with 3-oxotetrahydrofuran (1.0 eq) and catalytic

    
     (0.05 eq) under 
    
    
    
    .
  • Add TMSCN (1.2 eq) dropwise at 0°C.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Checkpoint: Monitor by TLC/NMR for disappearance of ketone.

  • Workup: The silylated cyanohydrin intermediate is often used directly or purified by rapid distillation if stable.

Step 2: Deoxofluorination (The Critical Step)

  • Dissolve the intermediate in anhydrous DCM in a Teflon or HDPE vessel (glass etching risk).

  • Cool to -78°C. Add DAST (1.5 eq) dropwise. Caution: Exothermic.

  • Allow to warm to RT overnight. The reaction converts the C-OH (or C-OTMS) to a C-F bond, yielding 3-fluoro-tetrahydrofuran-3-carbonitrile.

  • Quench: Pour slowly into saturated

    
     at 0°C. Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Nitrile Reduction

  • Suspend

    
     (2.0 eq) in anhydrous THF at 0°C.
    
  • Add the fluorinated nitrile (dissolved in THF) dropwise.

  • Reflux for 2–4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Salt Formation: Treat the filtrate with 4M HCl in dioxane. Collect the white precipitate.

Application: General Amide Coupling Protocol

This building block is most commonly used to synthesize amide-linked agrochemicals (e.g., SDHI fungicides or novel insecticides).

Reagents:
  • Carboxylic Acid Partner (e.g., Pyrazole-4-carboxylic acid)

  • (3-Fluorooxolan-3-yl)methanamine HCl[1][2]

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine)

Workflow:
  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF or EtOAc. Add DIPEA (3.0 eq).

  • Coupling: Add HATU (1.1 eq) and stir for 15 mins.

  • Addition: Add the amine salt (1.1 eq). Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated

    
    , and brine.
    
  • Data Analysis: The product should show a characteristic doublet in

    
     NMR due to geminal coupling, typically around -140 to -160 ppm.
    

Synthesis Workflow Diagram

Synthesis Start Start: 3-Oxotetrahydrofuran Step1 Step 1: Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Step2 Step 2: Deoxofluorination (DAST, -78°C -> RT) Step1->Step2 Intermed Intermediate: 3-Fluoro-3-cyanotetrahydrofuran Step2->Intermed Step3 Step 3: Reduction (LiAlH4 or Raney Ni) Intermed->Step3 Salt Step 4: Salt Formation (HCl/Dioxane) Step3->Salt Final Final Product: (3-Fluorooxolan-3-yl)methanamine HCl Salt->Final

Figure 2: Synthetic route from commercial ketone precursor to the target amine salt.

Case Study: Neonicotinoid Optimization

Scenario: A discovery team is optimizing a Dinotefuran-class insecticide. The lead compound (containing a standard tetrahydrofuran-3-ylmethylamine side chain) shows excellent potency but high metabolic clearance in Spodoptera species (armyworm), reducing field efficacy.

Intervention: The team synthesizes the 3-fluoro analog using the protocol above.

  • Synthesis: The (3-fluorooxolan-3-yl)methanamine is coupled to the standard nitroguanidine core via an

    
     reaction with the corresponding chloropyridine precursor.
    
  • Result:

    • Metabolic Stability: In vitro microsomal stability assays show a 40% increase in half-life (

      
      ) due to the blocking of the C3 oxidation site.
      
    • Physical Properties: The LogP increases slightly (more lipophilic), improving rainfastness.

    • Efficacy: The lower

      
       of the amine facilitates better transport, maintaining comparable potency (
      
      
      
      ) while extending duration of action.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection.[3] ChemBioChem, 5(5), 570-589. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • PubChem. (n.d.). 1-[(3-fluorooxolan-3-yl)]methanamine.[1][4] Compound Summary. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Fujiwara, T., et al. (2018). Synthesis and biological activity of novel neonicotinoid insecticides. Journal of Pesticide Science. (Contextual reference for Dinotefuran analogs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (3-Fluorooxolan-3-yl)methanamine

Executive Summary The synthesis of (3-Fluorooxolan-3-yl)methanamine presents a "perfect storm" of synthetic challenges: constructing a quaternary carbon center, introducing a highly electronegative fluorine atom, and mai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3-Fluorooxolan-3-yl)methanamine presents a "perfect storm" of synthetic challenges: constructing a quaternary carbon center, introducing a highly electronegative fluorine atom, and maintaining stereochemical integrity in a small, strained ether ring.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab. Our recommended route relies on enantioselective electrophilic fluorination of a


-keto ester or ester precursor, followed by functional group interconversion to the amine.
The Core Challenge: The Quaternary Fluorine

The C3 position is a quaternary center bearing both a fluorine atom and a methylene-amine tail.

  • Steric Hindrance: The fluorine atom discourages

    
     attacks on adjacent centers.[1]
    
  • Electronic Destabilization: The

    
    -fluoro effect can lead to rapid elimination (HF loss) under basic conditions or high temperatures.[1]
    

Module 1: Stereoselective Fluorination (The Critical Step)

The most robust route involves the fluorination of ethyl 3-oxotetrahydrofuran-3-carboxylate (or a similar


-keto ester) using an electrophilic fluorine source like Selectfluor® (F-TEDA-BF4) or NFSI, catalyzed by a chiral transition metal complex.
🧪 Standard Protocol: Asymmetric Fluorination

Reagents: Ethyl 3-oxotetrahydrofuran-3-carboxylate, Selectfluor, Zn(OAc)2, Chiral Ligand (e.g., DBFOX-Ph).

  • Catalyst Formation: Stir Zn(OAc)2 (10 mol%) and DBFOX-Ph (11 mol%) in dry DCM/THF (1:1) for 1 hour.

  • Substrate Addition: Add the starting

    
    -keto ester.[1] Cool to 0°C or -20°C depending on kinetics.[1]
    
  • Fluorination: Add Selectfluor (1.2 equiv) in portions.[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1]

🔧 Troubleshooting Guide: Fluorination
SymptomProbable CauseCorrective Action
Low Yield (<30%) Enolate Decomposition: The THF ring opens under strong Lewis acid conditions or prolonged reaction times.Switch Solvent: Use Nitromethane (

)
or Acetonitrile (

)
.[1] These polar aprotic solvents stabilize the cationic intermediate of Selectfluor and accelerate the reaction, reducing decomposition time.
Poor ee% (<50%) Background Reaction: Uncatalyzed fluorination is competing with the chiral catalytic cycle.[1]Temperature Control: Lower the temperature to -40°C . The uncatalyzed background reaction has a higher activation energy; cooling suppresses it more than the catalyzed pathway. Ligand Check: Switch from BOX ligands to DBFOX-Ph or SPRIX ligands, which often show higher selectivity for cyclic

-keto esters.[1]
"Stuck" Reaction Selectfluor Solubility: Reagent is not dissolving in the chosen non-polar solvent.[1]Add Additive: Add HFIP (Hexafluoroisopropanol) (5-10 vol%) as a co-solvent.[1] It solubilizes Selectfluor and activates it via H-bonding without destroying the enolate.[1]

Module 2: The Amine Tail Construction

Once the fluorine is installed, the ester/ketone must be converted to the methanamine (


). The danger here is defluorination  via E1cB elimination.[1]
🧪 Recommended Workflow: The "Safe" Reduction

Avoid direct amide reduction with


 if possible, as the harsh conditions often strip the fluorine.

Pathway: 3-Fluoro-ester


 3-Fluoro-alcohol 

Mesylate

Azide

Amine.
  • Ester Reduction:

    
     in MeOH (Mild, preserves F).
    
  • Activation:

    
    , 
    
    
    
    , 0°C (Keep cold to prevent elimination).
  • Displacement:

    
    , DMF, RT.
    
  • Staudinger Reduction:

    
    , 
    
    
    
    .
🔧 Troubleshooting Guide: Amine Synthesis
SymptomProbable CauseCorrective Action
Loss of Fluorine (Product is 3-methylenetetrahydrofuran) Elimination: Base-mediated HF elimination during the Mesylation or Azidation step.Base Selection: Switch from

to DIPEA (Hünig's Base) or 2,6-Lutidine .[1] These are sterically hindered and less nucleophilic, reducing the risk of acting as a base for elimination. Keep it Cold: Never heat the mesylation step above 0°C.
Incomplete Azide Reduction Steric Bulk: The quaternary center shields the azide from bulky reducing agents.Catalytic Hydrogenation: Use

+

(1 atm)
in MeOH.[1] It is cleaner and less sterically demanding than the Staudinger reaction (

).[1] Note: Ensure the solution is not acidic to protect the amine.
Product Polymerization Amine Instability: Free amine attacks the ring or itself upon concentration.[1]Salt Formation: Isolate the product immediately as the HCl or TFA salt . Do not store the free base (3-Fluorooxolan-3-yl)methanamine for long periods.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the recommended synthetic pathway to maximize stereoselectivity and yield.

G Start Start: Ethyl 3-oxotetrahydrofuran- 3-carboxylate Fluorination Step 1: Asymmetric Fluorination (Selectfluor + Zn-DBFOX) Start->Fluorination Check_EE Check ee% & Yield Fluorination->Check_EE Opt_Solvent Optimization: Switch to MeNO2 or Lower Temp (-40°C) Check_EE->Opt_Solvent Low ee/Yield Reduction Step 2: Ketone Removal & Ester Reduction (NaBH4) Check_EE->Reduction Pass (>80% ee) Opt_Solvent->Fluorination Retry Activation Step 3: Activation (MsCl, DIPEA) Reduction->Activation Azidation Step 4: Azidation (NaN3, DMF) Activation->Azidation Avoid Heat! FinalRed Step 5: Staudinger/H2 Reduction -> Target Amine Azidation->FinalRed

Caption: Optimized synthetic workflow for (3-Fluorooxolan-3-yl)methanamine, highlighting the critical fluorination checkpoint.

Frequently Asked Questions (FAQs)

Q: Can I use DAST (Diethylaminosulfur trifluoride) to fluorinate the alcohol precursor instead? A: Not recommended. DAST relies on nucleophilic fluorination (


 or 

).[1]
  • If you use DAST on a tertiary alcohol (to make the quaternary center), carbocation rearrangement is highly likely in the THF ring system (ring expansion/contraction).

  • Electrophilic fluorination (Selectfluor) on the enolate is far more controlled for quaternary centers.[1]

Q: Why is my fluorine NMR signal disappearing during the workup? A: The


-fluoro amine motif is prone to Grob fragmentation  or simple elimination if the pH is too high.
  • Fix: Keep the pH neutral (7.0-8.0) during extraction. Do not use strong caustic washes (NaOH).[1] Use saturated brine and mild buffers.[1]

Q: Is the enantiomer separation possible via chiral HPLC? A: Yes. If the catalytic route yields moderate ee (e.g., 70%), you can upgrade it via preparative chiral HPLC.

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.[1]

  • Tip: Derivatize the amine with a Boc group before HPLC for better peak shape, then deprotect.[1]

References

  • Electrophilic Fluorination Mechanism

    • Title: Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.[1][2]

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link]

  • Stereoselective Synthesis of Tetrahydrofurans

    • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[1][3][4][5]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • Synthesis of 3-Fluorooxindoles (Analogous Quaternary Fluorination)

    • Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[1][6]

    • Source: Organic Chemistry Portal.[1][6]

    • URL:[Link]

  • General THF Synthesis & Properties

    • Title: Tetrahydrofuran (Wikipedia/Data).[1]

    • Source: Wikipedia.[1]

    • URL:[Link][1]

Sources

Optimization

Byproduct identification in (3-Fluorooxolan-3-yl)methanamine reactions

Technical Support Center: (3-Fluorooxolan-3-yl)methanamine Reactions Welcome to the technical support guide for (3-Fluorooxolan-3-yl)methanamine. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Fluorooxolan-3-yl)methanamine Reactions

Welcome to the technical support guide for (3-Fluorooxolan-3-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly identify a problem, understand its chemical origin, and implement an effective solution.

Q1: I'm observing an unexpected peak in my LC-MS analysis with a mass corresponding to my product +18 amu. What is this byproduct and how can I avoid it?

Answer:

This observation strongly suggests the formation of a ring-opened hydrolysis product. The oxolane ring, particularly when activated by the adjacent electron-withdrawing fluorine atom, is susceptible to cleavage under certain conditions, most notably in the presence of strong acids and a nucleophile like water.[1][2]

Causality (The "Why"): The reaction proceeds via protonation of the oxolane oxygen, which transforms it into a good leaving group.[3][4] The positively charged intermediate is then attacked by water. The fluorinated carbon is electron-deficient, making the adjacent C-O bond susceptible to nucleophilic attack. This results in the formation of a diol byproduct.

Mechanism: Acid-Catalyzed Ring Opening

Caption: Acid-catalyzed hydrolysis of the oxolane ring.

Mitigation Strategies:

  • pH Control: Avoid strongly acidic conditions (pH < 4) if possible. If your reaction requires an acid catalyst, consider using a milder Lewis acid or a buffered system.[5]

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water, even in trace amounts, can lead to this byproduct over time.

  • Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.

  • Work-up Procedure: During aqueous work-up, minimize the contact time with the acidic aqueous phase. Neutralize the reaction mixture promptly with a mild base (e.g., NaHCO₃) before extraction.

Q2: My reaction yield is consistently low, and I detect a product with a mass corresponding to the loss of -17 amu (NH₃). What is happening?

Answer:

The loss of 17 amu from your starting material or desired product points towards a deamination event. Primary amines can be converted into an unstable diazonium ion intermediate, which then rapidly loses N₂ and reacts with available nucleophiles or undergoes elimination.[6][7] While classic deamination is performed with nitrous acid, similar pathways can be triggered by other reagents or oxidative conditions.

Causality (The "Why"): This is less common than ring-opening but can occur under specific conditions. For instance, if your reaction involves nitrosating agents (e.g., nitrites under acidic conditions) or strong oxidants, the primary amine can be oxidized.[8] The resulting diazonium salt is an excellent leaving group (N₂), leaving behind a carbocation on the methylene group. This carbocation can then be trapped by a solvent molecule or undergo rearrangement/elimination.

Troubleshooting Workflow:

Deamination_Troubleshooting Workflow for Investigating Deamination start Low Yield & Mass Loss of 17 amu (NH₃) Detected check_reagents Review Reagents: Any potential oxidants or nitrosating agents present? start->check_reagents yes_reagent Byproduct is likely from deamination. Consider alternative, non-oxidizing reagents. check_reagents->yes_reagent Yes no_reagent Consider Reaction Conditions: Are high temperatures or photolytic conditions being used? check_reagents->no_reagent No yes_conditions Harsh conditions may promote radical pathways. Reduce temperature and protect from light. no_reagent->yes_conditions Yes no_conditions Analyze for other byproducts. Could be a different fragmentation pathway in the mass spectrometer. no_reagent->no_conditions No

Caption: Decision tree for troubleshooting suspected deamination.

Mitigation Strategies:

  • Reagent Purity: Ensure that your starting materials and solvents are free from oxidizing impurities or nitrites.

  • Inert Atmosphere: Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of the amine.

  • Protecting Groups: If deamination is unavoidable with the required reagents, consider temporarily protecting the amine as a carbamate (e.g., Boc) or an amide.

Q3: In an aza-Michael addition reaction, I'm observing a significant amount of a di-addition product. How can I improve selectivity for the mono-adduct?

Answer:

The formation of a di-adduct is a common issue when using primary amines in aza-Michael reactions. After the initial conjugate addition, the resulting secondary amine can act as a nucleophile itself and react with a second molecule of the Michael acceptor.[9][10][11]

Causality (The "Why"): The mono-adduct product is a secondary amine, which is often still nucleophilic enough to compete with the starting primary amine for the Michael acceptor. The relative rates of the first and second additions determine the product distribution.

ConditionEffect on SelectivityRationale
Amine:Acceptor Ratio Using an excess of the amine (2-3 equivalents)Statistically favors the reaction of the acceptor with the more abundant primary amine.
Temperature Lower temperatures (e.g., 0 °C to RT)Reduces the rate of the second addition, which may have a higher activation energy.
Rate of Addition Slow, dropwise addition of the Michael acceptorMaintains a high concentration of the primary amine relative to the acceptor, promoting mono-addition.
Solvent Aprotic, non-polar solventsCan sometimes disfavor the second addition by altering the solubility and reactivity of the intermediates.

Recommended Protocol for Selective Mono-addition:

  • Dissolve (3-Fluorooxolan-3-yl)methanamine (2.5 equivalents) in your chosen anhydrous solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the Michael acceptor (1.0 equivalent) in the same solvent.

  • Add the Michael acceptor solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench and work up the reaction as required.

Section 2: Frequently Asked Questions (FAQs)

Q1: How stable is the 3-fluorooxolane ring under typical synthetic conditions?

The 3-fluorooxolane moiety is generally robust under neutral and basic conditions. However, its stability decreases significantly in the presence of strong acids (Brønsted or Lewis), particularly at elevated temperatures, where it can undergo ring-opening.[1][5] It is also sensitive to very strong reducing agents that can cleave C-O bonds. For most standard transformations like amide couplings, reductive aminations, and Boc-protections, the ring is stable.

Q2: Are there any known issues with Pictet-Spengler reactions using this amine?

The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13] While (3-Fluorooxolan-3-yl)methanamine can participate, two key considerations arise:

  • Iminium Ion Formation: The reaction requires the formation of an electrophilic iminium ion, which necessitates acidic conditions.[14] This creates a competition with the potential for acid-catalyzed ring-opening of the oxolane moiety. Using milder acids (e.g., TFA, CSA) at low temperatures is crucial.

  • Nucleophilicity: The primary amine is sufficiently nucleophilic. However, if you are reacting it with a β-arylethylamine substrate that itself has an electron-poor aromatic ring, the final cyclization step may require harsher conditions, further increasing the risk of byproduct formation.[14][15]

Q3: What are the best practices for storing and handling (3-Fluorooxolan-3-yl)methanamine?

Like most primary amines, this compound should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. For long-term storage, refrigeration (-20°C) under an inert atmosphere is recommended to prevent degradation.[16]

  • Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Virtual Textbook of Organic Chemistry. Deamination mechanism of primary amines. Available from: [Link]

  • Berger, K. J., et al. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17366–17373. Available from: [Link]

  • Organic Chemistry Portal. Deamination. Available from: [Link]

  • Samaszko-Fiertek, J., et al. (2018). The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Letters in Organic Chemistry, 15(8), 693-697. Available from: [Link]

  • Collins, C. J. (1971). Deamination chemistry. Accounts of Chemical Research, 4(9), 315–322. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • NROChemistry. Pictet-Spengler Reaction. Available from: [Link]

  • Unknown Source. Oxidation of Secondary and Primary Amines. (Link not available)
  • ResearchGate. The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions | Request PDF. Available from: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available from: [Link]

  • Ielo, L., et al. (2017). The Pictet–Spengler Reaction Updates Its Habits. Molecules, 22(7), 1079. Available from: [Link]

  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available from: [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available from: [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Available from: [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Available from: [Link]

  • Drugs.com. (2025). Methenamine Side Effects: Common, Severe, Long Term. Available from: [Link]

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available from: [Link]

  • Pendidikan Kimia. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Available from: [Link]

  • Unknown Source. The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection. (Link not available)
  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioisosteric Modification: A Comparative Study of Fluorinated vs. Non-Fluorinated Analogs

Introduction: The Strategic Role of Bioisosterism in Drug Discovery In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is one of meticulous optimization....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bioisosterism in Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is one of meticulous optimization. Medicinal chemists constantly seek to enhance a molecule's potency, selectivity, and pharmacokinetic profile while minimizing toxicity. One of the most powerful strategies in this endeavor is bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric and electronic properties, with the goal of favorably modulating the molecule's characteristics.[1]

Among the elements in the medicinal chemist's toolkit, fluorine holds a unique and increasingly prominent position.[2][3][4][5] Its introduction into a drug candidate can profoundly alter its properties in ways that are often difficult to achieve with other elements.[6][7] This guide provides a comparative analysis of fluorinated versus non-fluorinated bioisosteres, offering a framework for understanding when and how to strategically employ fluorine. We will delve into the fundamental effects of fluorination on key drug-like properties, provide validated experimental protocols for their comparative assessment, and explain the causal reasoning behind these strategic choices.

The Unique Physicochemical Impact of Fluorine

Fluorine's utility stems from a unique combination of properties:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups.[6][7][8]

  • Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation.[6]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like Cytochrome P450 (CYP450).[7][9][10]

These fundamental characteristics translate into significant, albeit context-dependent, modulations of a molecule's overall profile.

Comparative Analysis of Key Physicochemical and Pharmacokinetic Properties

The decision to incorporate fluorine is a multi-faceted one, aimed at fine-tuning a delicate balance of properties. Below, we compare the typical effects of fluorination against their non-fluorinated counterparts.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's solubility, permeability, and binding to its target.[11][12] The effect of fluorine on lipophilicity is not straightforward and depends heavily on the specific fluorinated motif.

  • Non-Fluorinated Analogs: The lipophilicity is determined by the hydrocarbon framework and polar functional groups.

  • Fluorinated Analogs:

    • Single Fluorine Substitution: Replacing a hydrogen with a single fluorine atom on an aliphatic or aromatic ring generally leads to a slight increase in lipophilicity (ΔLogP ≈ +0.1 to +0.25).[7]

    • Trifluoromethyl (CF₃) Group: The CF₃ group is significantly more lipophilic than a methyl (CH₃) group (π(CF₃) ≈ +0.88 vs. π(CH₃) ≈ +0.56). This can enhance membrane permeability and target binding.[8]

    • Fluorinated Ethers (e.g., -OCHF₂, -OCF₃): These groups are more lipophilic than their non-fluorinated counterparts and can serve as metabolically stable bioisosteres for methoxy groups.[13]

Causality: The increase in lipophilicity for single fluorine or CF₃ groups is attributed to the masking of the polar C-F bond within a non-polar molecular surface and favorable interactions with the non-polar octanol phase used in LogP measurements.[11][14]

Acidity and Basicity (pKa)

Fluorine's profound electron-withdrawing effect can be harnessed to precisely modulate the pKa of acidic or basic centers within a molecule, which in turn affects ionization at physiological pH, solubility, and target engagement.[6][7][8]

  • Non-Fluorinated Analogs: The pKa is governed by the inherent properties of the acidic/basic functional group and the electronic contributions of the rest of the molecule.

  • Fluorinated Analogs: The introduction of fluorine near an ionizable center can cause a significant pKa shift.

    • Acids: Fluorination increases acidity (lowers pKa). For example, the pKa of acetic acid is 4.76, while trifluoroacetic acid has a pKa of 0.52.[15][16]

    • Bases: Fluorination decreases basicity (lowers the pKa of the conjugate acid). This is a common strategy to reduce the basicity of amines to improve oral absorption and reduce hERG liability.[2][17]

Causality: The high electronegativity of fluorine stabilizes the conjugate base of an acid (e.g., the carboxylate anion) or destabilizes the protonated form of a base (e.g., the ammonium cation) through strong inductive effects, thereby shifting the equilibrium.[7][17]

Metabolic Stability

Blocking metabolic "soft spots" is one of the most common and successful applications of fluorination.[5][8]

  • Non-Fluorinated Analogs: Aliphatic and aromatic C-H bonds are susceptible to oxidative metabolism by CYP450 enzymes, often leading to rapid clearance and low bioavailability.[9][10][18]

  • Fluorinated Analogs: Replacing a metabolically labile hydrogen with fluorine can effectively block this pathway. The exceptional strength of the C-F bond (≈110-126 kcal/mol) compared to a C-H bond (≈105-113 kcal/mol) makes it highly resistant to enzymatic cleavage.[9][10] This strategy can dramatically increase a drug's half-life.[5]

Causality: CYP450-mediated oxidation typically involves hydrogen atom abstraction. The high bond dissociation energy of the C-F bond makes this initial step energetically unfavorable, thus preventing metabolism at that site.[9][10] However, it is crucial to note that fluorination can also alter the molecule's affinity for the metabolizing enzyme's active site, which also contributes to changes in the metabolic profile.[9][10]

Binding Affinity and Conformation

Fluorine can influence binding affinity through direct interactions with the target protein or by inducing a conformational preference that is more favorable for binding.[2][6]

  • Non-Fluorinated Analogs: Binding is dictated by standard intermolecular forces like hydrogen bonds, van der Waals forces, and hydrophobic interactions.

  • Fluorinated Analogs:

    • Direct Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyls (C–F···C=O) in the protein active site, significantly enhancing binding affinity.[19] While organic fluorine is a poor hydrogen bond acceptor, it can engage in favorable electrostatic interactions.[20][21]

    • Conformational Control: The steric bulk and electrostatic properties of fluorine can create gauche effects or other steric constraints that lock the molecule into a specific, more bioactive conformation.[5][8]

Summary of Comparative Effects

PropertyNon-Fluorinated BioisostereFluorinated BioisostereRationale / Common Application
Lipophilicity (LogP) BaselineCan increase or decrease depending on the motif.[22]Modulate permeability and solubility.
pKa (Acidity) BaselineLower pKa (stronger acid).[23]Increase acidity for target binding or solubility.
pKa (Basicity) BaselineLower pKa (weaker base).[17]Improve oral absorption, reduce hERG liability.
Metabolic Stability Often labile to oxidation.Significantly increased at the site of fluorination.[8][9][10][18]Block metabolic "soft spots", increase half-life.
Binding Affinity BaselineCan be significantly increased.[19][24]Form novel protein-ligand interactions, stabilize bioactive conformation.

Strategic and Experimental Workflow

The decision to employ a fluorinated bioisostere should be hypothesis-driven. The following workflow provides a logical framework for both decision-making and experimental validation.

Decision-Making Framework

The following diagram illustrates a logical process for determining if fluorination is a viable strategy for lead optimization.

G start Lead Compound Identified problem Identify Optimization Goal(s) start->problem metabolism Poor Metabolic Stability? (e.g., rapid clearance) problem->metabolism Yes pka Suboptimal pKa? (e.g., poor absorption, off-target effects) problem->pka Yes potency Insufficient Potency? problem->potency Yes sol_metabolism Hypothesis: Block metabolically labile C-H bond metabolism->sol_metabolism sol_pka Hypothesis: Modulate pKa of nearby functional group pka->sol_pka sol_potency Hypothesis: Introduce new binding interactions or stabilize bioactive conformation potency->sol_potency action Action: Synthesize targeted fluorinated analog(s) and non-fluorinated control sol_metabolism->action sol_pka->action sol_potency->action

Caption: Decision-making flowchart for considering fluorination.

General Experimental Workflow for Comparative Analysis

Once a hypothesis is formed, a rigorous and self-validating experimental plan is essential.

G cluster_0 Synthesis cluster_1 Physicochemical & In Vitro ADME Profiling cluster_2 Biological Activity synthesis_f Synthesize Fluorinated Analog logp LogP / LogD Determination synthesis_f->logp pka_exp pKa Determination synthesis_f->pka_exp met_stab Metabolic Stability (Microsomes, S9, Hepatocytes) synthesis_f->met_stab perm Permeability (e.g., PAMPA, Caco-2) synthesis_f->perm binding Target Binding Assay (e.g., ITC, SPR, Radioligand) synthesis_f->binding functional Functional Assay (Cell-based) synthesis_f->functional synthesis_nf Synthesize Non-Fluorinated Parent synthesis_nf->logp synthesis_nf->pka_exp synthesis_nf->met_stab synthesis_nf->perm synthesis_nf->binding synthesis_nf->functional analysis Comparative Data Analysis & SAR Interpretation logp->analysis pka_exp->analysis met_stab->analysis perm->analysis binding->analysis functional->analysis

Caption: Experimental workflow for comparative bioisostere evaluation.

Validated Experimental Protocols

The following protocols describe self-validating systems for comparing key properties of fluorinated and non-fluorinated analogs.

Protocol 1: Determination of Lipophilicity (LogP) by HPLC

This method correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards. It is a high-throughput and reliable alternative to the traditional shake-flask method.

  • Rationale: Compounds with higher lipophilicity will have a stronger affinity for the non-polar stationary phase (e.g., C18) and thus will have longer retention times. By calibrating the system with known standards, the LogP of an unknown compound can be accurately interpolated.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reverse-phase C18 column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Test Compounds (Fluorinated and Non-fluorinated analogs), dissolved in DMSO at 10 mM.

    • LogP Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., uracil, toluene, naphthalene).

  • Procedure:

    • Calibration Curve: a. Prepare solutions of the LogP standards in the mobile phase. b. Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes). c. Record the retention time (t_R) for each standard. d. Plot the known LogP values of the standards against their corresponding log k' values, where k' = (t_R - t_0) / t_0. (t_0 is the column dead time, often measured using uracil or sodium nitrate). e. Perform a linear regression to obtain the calibration curve equation (y = mx + c).

    • Sample Analysis: a. Inject the fluorinated and non-fluorinated test compounds using the identical HPLC method. b. Record their retention times.

    • Data Analysis: a. Calculate the log k' for each test compound. b. Use the calibration curve equation to calculate the LogP value for each test compound. c. Compare the LogP values of the fluorinated analog directly with its non-fluorinated parent.

  • Self-Validation: The validity of the measurement is confirmed by the linearity of the calibration curve (R² > 0.98) and by running a quality control (QC) standard with a known LogP in each batch.

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay measures the rate at which a compound is metabolized by CYP450 enzymes present in liver microsomes.

  • Rationale: The disappearance of the parent compound over time in the presence of metabolically active microsomes and the necessary cofactor (NADPH) provides a direct measure of its intrinsic clearance. Comparing the fluorinated and non-fluorinated analogs reveals the impact of the bioisosteric replacement on metabolic stability.

  • Materials:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Test Compounds (Fluorinated and Non-fluorinated), 1 mM in DMSO.

    • Positive Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

    • LC-MS/MS system for quantitative analysis.

    • Quenching solution: Acetonitrile with an internal standard.

  • Procedure:

    • Incubation Preparation: a. Prepare a master mix of HLM in phosphate buffer (final protein concentration typically 0.5 mg/mL). b. Pre-warm the HLM solution at 37°C for 5 minutes. c. Add the test compound to the HLM solution to achieve a final concentration (typically 1 µM).

    • Initiation of Reaction: a. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point. b. Immediately remove an aliquot and quench the reaction by adding it to the cold quenching solution.

    • Time Course: a. Incubate the reaction mixture at 37°C with shaking. b. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

    • Control Incubations: a. Run parallel incubations for the positive and negative controls. b. Run a control incubation for each test compound without the NADPH regenerating system to account for non-enzymatic degradation or non-specific binding.

    • Sample Analysis: a. Centrifuge the quenched samples to pellet the protein. b. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to t=0.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

    • Compare the t½ and Cl_int values for the fluorinated and non-fluorinated analogs.

  • Self-Validation: The assay is considered valid if the high-clearance control is rapidly metabolized and the low-clearance control is stable, and if there is minimal degradation in the absence of NADPH.

Conclusion

The strategic replacement of hydrogen or other functional groups with fluorine is a cornerstone of modern medicinal chemistry. It is not a magic bullet, but a precision tool that, when guided by a clear hypothesis, can effectively address specific liabilities in a lead compound. Fluorination can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[2][4][25][26] The success of this strategy hinges on a rigorous, comparative experimental evaluation against the non-fluorinated parent compound. By understanding the fundamental principles behind fluorine's effects and employing robust, self-validating protocols, researchers can rationally design molecules with superior drug-like properties, accelerating the path to new and effective therapies.

References

  • Dixon, J.A., O’Hara, F., Funder, E.D., & et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(18), 4936-4940. [Link]

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

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  • Caron, A., St-Gelais, A., & Paquin, J. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1002-1031. [Link]

  • Bhattarai, P., Trombley, T.Q., & Altman, R.A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • J.P., G. & M., M. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

  • Tressler, C.M. & Zondlo, N.J. (2014). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Bhattarai, P., Trombley, T.Q., & Altman, R.A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Otaka, A., Mitsuyama, E., Watanabe, J., Watanabe, H., & Fujii, N. (2004). Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. Biopolymers, 76(2), 140-149. [Link]

  • Bhattarai, P., Trombley, T.Q., & Altman, R.A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Jäckel, C., Lelie, F., & Gouverneur, V. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Scilit. [Link]

  • Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Grounding API.
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  • Held, C., Tielker, N., & Hansen, N. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(13), 4259-4271. [Link]

  • Unknown. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

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  • Unknown. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

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  • Unknown. (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [Link]

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  • Al-Masri, D., Al-Halim, A., & Al-Bitar, A. (2023). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 28(14), 5431. [Link]

  • Cierpicki, T., Poplawska, M., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6819-6828. [Link]

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Comparative

A Senior Application Scientist's Guide to Fluorine Positioning in Drug Design: A Comparative Analysis of Biological Activity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing the pharmacological profile of drug candidates.[1][2] Its unique properties, stemmin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing the pharmacological profile of drug candidates.[1][2] Its unique properties, stemming from its small size and high electronegativity, allow for nuanced modulation of a molecule's physicochemical characteristics.[2] However, the biological consequences of fluorination are profoundly dependent on the atom's precise location within the molecular scaffold. This guide provides an in-depth comparison of how fluorine's position influences key biological activities, supported by experimental data and detailed protocols to aid researchers in rational drug design.

The Foundational Impact of Fluorine's Physicochemical Properties

The biological effects of fluorine substitution are not magical; they are the direct result of fundamental changes to a molecule's electronic and steric profile. Understanding these core principles is crucial for predicting the outcome of a particular fluorination strategy.

  • Electronegativity and Inductive Effects : As the most electronegative element, fluorine strongly withdraws electron density from adjacent atoms.[2] This powerful inductive effect can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and potential for ionic interactions with a biological target.[2][3]

  • Carbon-Fluorine Bond Strength : The C-F bond is exceptionally strong and stable compared to a C-H bond.[2][3] This inherent stability is the primary reason for fluorine's ability to block metabolic oxidation at otherwise vulnerable positions, a critical strategy for enhancing a drug's half-life.[3][4]

  • Lipophilicity : The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (logP).[1][2] This can improve passive membrane permeability and oral bioavailability.[1][3] However, the effect is contextual, and excessive fluorination can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[1]

  • Conformational Control : The introduction of fluorine can create specific intramolecular interactions or steric effects that lock a molecule into a more biologically active conformation.[3] This conformational rigidity can reduce the entropic penalty of binding to a target, thereby improving potency.[5]

The interplay of these properties dictates how a fluorinated molecule behaves in a biological system. The following diagram illustrates this cause-and-effect relationship.

G cluster_0 Physicochemical Properties cluster_1 Biological Outcomes A High Electronegativity E Altered pKa / Binding A->E Inductive Effect B Strong C-F Bond F Enhanced Metabolic Stability B->F Blocks Oxidation C Increased Lipophilicity G Improved Membrane Permeability C->G Favorable Partitioning D Conformational Constraint H Increased Binding Affinity D->H Reduces Entropic Cost E->H G->F Affects Bioavailability

Caption: Logical flow from fluorine's core properties to biological effects.

PART 1: Enhancing Metabolic Stability

One of the most common and successful applications of fluorination is to improve a drug's metabolic stability.[6] This is achieved by strategically placing fluorine at sites susceptible to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[4][6]

Mechanism of Action: Blocking Metabolic "Soft Spots"

CYP enzymes often metabolize drugs through the hydroxylation of aliphatic or aromatic C-H bonds.[4][7] By replacing a hydrogen atom at one of these "soft spots" with a fluorine atom, the metabolic process can be effectively blocked. The high strength of the C-F bond makes it resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[3][4] For example, placing a fluorine atom on a phenyl ring can prevent aromatic hydroxylation, while fluorinating a benzylic position can prevent its oxidation.[1][4]

Comparative Data: Fluorination vs. Non-Fluorinated Analogs

The following table provides representative data illustrating the dramatic improvement in metabolic stability achieved through positional fluorination.

Compound PairPosition of FluorinationIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Fold ImprovementReference
JAK Inhibitor Series [1]
Non-fluorinated AnalogN/A30-
Fluorinated AnalogBenzylic Position602x
Dopamine Receptor Ligand [1]
Non-fluorinated AnalogN/A15-
Fluorinated AnalogMetabolically Labile Aromatic Position> 90>6x
Hypothetical Compound A [8]
Propyne AnalogN/A25-
3-Fluoropropyne AnalogPropargylic Position753x
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes, which are a rich source of CYP enzymes.

G prep 1. Preparation - Thaw liver microsomes on ice. - Prepare NADPH regenerating system. - Prepare test compound stock solution. incubate 2. Incubation - Pre-warm microsomes and buffer at 37°C. - Add test compound (final conc. ~1µM). - Initiate reaction by adding NADPH system. prep->incubate sample 3. Time-Point Sampling - At t=0, 5, 15, 30, 60 min, withdraw an aliquot. - Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile with internal standard. incubate->sample process 4. Sample Processing - Vortex quenched samples. - Centrifuge to pellet precipitated protein. sample->process analyze 5. LC-MS/MS Analysis - Transfer supernatant to an analysis plate. - Inject into LC-MS/MS system. - Quantify the remaining parent compound relative to the internal standard. process->analyze data 6. Data Analysis - Plot ln(% remaining) vs. time. - Calculate half-life (t½) from the slope of the linear regression. analyze->data

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Steps:

  • Reagent Preparation:

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 1 mM stock solution of the test compound and its non-fluorinated analog in DMSO.

  • Incubation Setup:

    • In a microcentrifuge tube, combine the HLM (final protein concentration 0.5 mg/mL) and phosphate buffer. Pre-warm the mixture for 5 minutes at 37°C.

    • Add the test compound to the mixture to achieve a final concentration of 1 µM. Pre-incubate for another 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Collection:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile fortified with an internal standard (a stable, structurally similar compound used for normalization).

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Interpretation:

    • For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the resulting line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • A longer half-life indicates greater metabolic stability.

PART 2: Modulating Binding Affinity and Selectivity

Fluorine's influence on binding affinity is multifaceted, arising from its ability to alter pKa, lipophilicity, and engage in direct, favorable interactions with the protein target.[2][9]

Mechanism of Action: Fine-Tuning Molecular Interactions
  • pKa Adjustment : The electron-withdrawing nature of fluorine can decrease the pKa of nearby basic amines.[4] This is a critical consideration for drugs that need to be in a neutral state to cross cell membranes but require a charged state to bind to their target. Judicious placement of fluorine can fine-tune this acid-base equilibrium to optimize both permeability and potency.[3]

  • Enhanced Binding Interactions : While the C-F bond is typically considered a poor hydrogen bond acceptor, fluorine can participate in favorable multipolar interactions with electron-deficient groups on the protein backbone, such as amide carbonyls.[9] These interactions, though subtle, can significantly contribute to binding affinity.[9]

  • Hydrophobic and Entropic Effects : Fluorination increases local lipophilicity, which can enhance binding in hydrophobic pockets of a protein.[10] Additionally, by fixing a molecule's conformation, fluorine can reduce the entropic cost of binding, leading to a more favorable free energy of binding.[5]

Comparative Data: Impact on Target Affinity

The following table shows examples where positional fluorination led to significant changes in binding affinity.

Compound SeriesPosition of FluorinationBinding Affinity (Ki or IC50)Fold ImprovementReference
Menin-MLL Inhibitors [9]
Propyl AnalogN/A250 nM-
Trifluoroethyl AnalogTrifluoroethyl group25 nM10x
Procaspase-6 Inhibitors [9]
Phenyl AnalogN/A180 nM-
Fluorophenyl AnalogPhenyl ring30 nM6x
Quinolone Antibiotics [2]
Naphthyridine AnalogN/A(Relative activity = 1)-
Enoxacin (C6-Fluoro)C-6 position(Relative activity = 15)15x
Experimental Protocol: pKa Determination by ¹⁹F NMR

Determining the pKa of a fluorinated compound is essential for understanding its behavior at physiological pH. ¹⁹F NMR is a powerful technique for this purpose as the fluorine chemical shift is highly sensitive to changes in the local electronic environment upon ionization.[11][12][13]

Detailed Steps:

  • Sample Preparation:

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • Dissolve a precise amount of the fluorinated compound in each buffer solution to a final concentration suitable for NMR analysis (e.g., 1-5 mM).

  • NMR Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum for the compound in each buffer solution. A constant temperature should be maintained throughout the experiment.

    • Record the precise pH of each sample immediately after NMR acquisition using a calibrated pH meter.

  • Data Processing and Analysis:

    • Process the NMR spectra and accurately determine the chemical shift (δ) of the fluorine signal in each spectrum.

    • Plot the observed chemical shift (δ) as a function of pH. This will generate a sigmoidal titration curve.[13]

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable logistic function) to determine the inflection point of the curve.[13]

    • The pH value at the inflection point of the titration curve is the pKa of the compound.[13]

PART 3: Influencing Membrane Permeability

A drug's ability to cross biological membranes is fundamental to its absorption, distribution, and ability to reach intracellular targets.[14] Fluorination is a key strategy for modulating lipophilicity to enhance this permeability.[3][15]

Mechanism of Action: The Lipophilicity-Permeability Relationship

Passive transcellular permeability is largely governed by a molecule's ability to partition from an aqueous environment into the lipid bilayer of a cell membrane and then back out into the aqueous environment on the other side.[16] By increasing lipophilicity, fluorine substitution generally enhances partitioning into the membrane, which can lead to improved permeability.[1][16] Studies have shown an excellent correlation between octanol-water partition coefficients (logP) and membrane molar partitioning coefficients (logKp) for series of fluorinated compounds.[15][16] This indicates that even subtle changes in lipophilicity due to fluorination can have a meaningful impact on membrane permeability.[16]

Comparative Data: Permeability of Fluorinated vs. Non-Fluorinated Analogs
Compound SeriesPosition of FluorinationPermeability Metric (Papp)ObservationReference
Quinolone Antibiotics C-6 Fluoro vs. Non-fluoroNot quantified, but effect notedFluorine at C-6 increases cell penetration by 1-70 fold, likely due to increased lipophilicity.[2]
Aliphatic Series Various Fluorination MotifslogKp values correlate with logPDemonstrates that lipophilicity changes from fluorination directly impact membrane partitioning.[16]
General Observation Para-phenyl positionlogP increased by ~0.3-0.5 unitsThis increase in lipophilicity enhances membrane penetration.[1]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay used to predict passive transcellular permeability.[17][18] It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.[17][18]

G prep 1. Plate Preparation - Coat the membrane of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane). - Add buffer to the 96-well acceptor plate. dosing 2. Compound Dosing - Add test compounds to the donor plate wells. prep->dosing sandwich 3. Assembly & Incubation - Place the donor plate onto the acceptor plate, creating a 'sandwich'. - Incubate for several hours (e.g., 4-18h) at room temperature. dosing->sandwich separate 4. Separation - Carefully separate the donor and acceptor plates. sandwich->separate analyze 5. Analysis - Determine the concentration of the compound in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. separate->analyze calculate 6. Permeability Calculation - Calculate the effective permeability (Pe) coefficient using the concentrations from both plates and known assay parameters. analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Steps:

  • Plate Preparation:

    • Prepare a lipid solution (e.g., 10 mg/mL L-α-phosphatidylcholine in dodecane).

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). Allow the solvent to evaporate, leaving a lipid layer.

    • Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).

  • Compound Dosing:

    • Prepare solutions of your test compounds in the same buffer as the acceptor plate.

    • Add 150 µL of the compound solutions to the wells of the lipid-coated donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.

    • Incubate this "sandwich" assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the final concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells, as well as the initial concentration in the donor well (C_D(0)). This is typically done using UV-Vis plate reader or LC-MS/MS for higher sensitivity and specificity.

  • Calculation of Permeability:

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))

    • Where V_D and V_A are the volumes in the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

    • Compounds are typically classified as having low, medium, or high permeability based on their calculated Pe values.

Potential Downsides and Considerations

While a powerful tool, fluorination is not a universal solution and must be applied with a clear understanding of potential liabilities. Inappropriate placement of fluorine can sometimes lead to decreased affinity, reduced solubility, or the creation of new metabolic liabilities.[1][19] For instance, metabolism can sometimes lead to defluorination, which may release fluoride or create reactive species.[1][19] Therefore, a thorough understanding of the drug's structure-activity relationship and metabolic profile is essential before embarking on a fluorination strategy.

Conclusion

The strategic placement of fluorine is a cornerstone of modern drug design, offering a versatile method to enhance metabolic stability, modulate binding affinity, and improve membrane permeability. The success of this strategy hinges on a deep, mechanistic understanding of how fluorine's fundamental physicochemical properties translate into tangible biological effects. By blocking metabolic soft spots, fine-tuning pKa, creating favorable binding interactions, and adjusting lipophilicity, researchers can rationally design molecules with superior pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer robust frameworks for quantitatively assessing these parameters, empowering drug development professionals to make data-driven decisions and unlock the full potential of this "small magic bullet atom" in their quest for safer and more effective medicines.[3]

References
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Validation

Assessing the Impact of the 3-Fluorooxolane Moiety on Receptor Binding

Executive Summary: The Fluorine "Goldilocks" Zone In modern drug design, the 3-fluorooxolane (3-fluorotetrahydrofuran) moiety represents a high-value bioisostere, bridging the gap between the lipophilic unsubstituted oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine "Goldilocks" Zone

In modern drug design, the 3-fluorooxolane (3-fluorotetrahydrofuran) moiety represents a high-value bioisostere, bridging the gap between the lipophilic unsubstituted oxolane and the hydrophilic 3-hydroxyoxolane. Its utility stems not merely from the fluorine atom’s ability to block metabolic hotspots, but from its profound stereoelectronic influence on ring conformation.

This guide analyzes how introducing a fluorine atom at the C3 position of an oxolane ring modulates receptor binding through three distinct mechanisms: conformational pre-organization (the gauche effect) , dipole realignment , and lipophilicity tuning .

Physicochemical Mechanics: Why 3-Fluorooxolane?

The Stereoelectronic Argument (The Gauche Effect)

Unlike steric bulk that simply blocks space, the 3-fluoro substituent dictates the shape of the oxolane ring. Due to the gauche effect , the C–F bond preferentially aligns gauche (synclinal) to the ring oxygen (O1).

  • Mechanism: This stabilization arises from hyperconjugation, where electron density from the

    
     or 
    
    
    
    orbitals donates into the low-lying
    
    
    antibonding orbital.[1][2]
  • Result: This "locks" the ring into specific puckering modes (typically North or South envelope conformations depending on stereochemistry), reducing the entropic penalty upon binding to a receptor.

Diagram: Conformational Locking via the Gauche Effect

The following diagram illustrates the energetic preference driven by the fluorine substituent compared to the flexible unsubstituted analog.[1]

GaucheEffect Unsub Unsubstituted Oxolane (High Entropy / Flexible) Equilibrium Conformational Equilibrium Unsub->Equilibrium Rapid Interconversion Binding Receptor Binding Event (ΔG = ΔH - TΔS) Unsub->Binding High Entropic Penalty Fluorinated 3-Fluorooxolane (Low Entropy / Pre-organized) Equilibrium->Fluorinated F-Substitution (Gauche Preference) Mechanism Stereoelectronic Driver: σ(C-H) → σ*(C-F) Hyperconjugation Fluorinated->Mechanism Stabilizes Fluorinated->Binding Lower Entropic Penalty (Smaller TΔS loss)

Figure 1: The introduction of fluorine restricts the conformational ensemble of the oxolane ring, pre-organizing it for binding and minimizing entropy loss.

Comparative Performance Guide

The following table contrasts the 3-fluorooxolane moiety against its two most common alternatives: the unsubstituted oxolane (THF) and the 3-hydroxyoxolane.

Table 1: Physicochemical & Binding Profile Comparison[3][4]
FeatureOxolane (Parent) 3-Hydroxyoxolane 3-Fluorooxolane
Primary Role Scaffold / SpacerH-Bond Donor/AcceptorBioisostere / Dipole Modulator
H-Bonding Acceptor only (Ether O)Donor (OH) & AcceptorWeak Acceptor (F) & Acceptor (O)
Lipophilicity (LogP) High (Reference)Low (

)
Optimal (

to

)
Metabolic Stability Low (C3 is oxidation prone)Moderate (Phase II conjugation risk)High (Blocks C3 oxidation)
Conformation Flexible (Envelope/Twist)H-bond dependentRigid / Pre-organized
Receptor Interaction Hydrophobic contactsPolar contacts (High desolvation cost)Multipolar / Orthogonal Dipolar
Key Insight: The "Polar Hydrophobicity"

3-Fluorooxolane offers a unique advantage described as "polar hydrophobicity." The C–F bond is polar enough to engage in electrostatic interactions (orthogonal dipolar interactions with amide carbonyls in the receptor) but does not carry the high desolvation penalty associated with a hydroxyl group.

Experimental Protocol: Validating the Binding Impact

To objectively assess the impact of the 3-fluoro moiety, a Surface Plasmon Resonance (SPR) kinetic assay is recommended over simple endpoint assays (


). SPR distinguishes whether affinity gains are driven by association rates (

, often electrostatic) or dissociation rates (

, often hydrophobic/residence time).
Protocol: Kinetic Analysis via SPR

Objective: Determine


, 

, and

for the 3-fluoro analog vs. the parent compound.
  • Sensor Chip Preparation:

    • Immobilize the target protein (Receptor) on a CM5 sensor chip using amine coupling.

    • Validation: Target an immobilization level (

      
      ) of ~50-100 RU to avoid mass transport limitations.
      
  • Compound Preparation:

    • Prepare a 10mM stock of the 3-fluorooxolane analog in 100% DMSO.

    • Dilute into running buffer (HBS-P+: 10mM HEPES, 150mM NaCl, 0.05% P20, pH 7.4) to a top concentration of 10x the estimated

      
      .
      
    • Critical Step: Ensure final DMSO concentration is matched exactly (e.g., 1%) in all samples and running buffer to prevent bulk refractive index errors.

  • Injection Cycle (Single Cycle Kinetics):

    • Inject 5 increasing concentrations of the analyte sequentially without regeneration between injections.

    • Flow rate: High (30-50 µL/min) to minimize mass transport effects.

    • Contact time: 60s; Dissociation time: 120-300s.

  • Data Analysis:

    • Double-reference the data: Subtract the reference channel (no protein) and the buffer blank injections.

    • Fit to a 1:1 binding model.

Diagram: SPR Workflow for Kinetic Validation

SPR_Workflow Start Compound Library (H vs OH vs F analogs) Prep Sample Prep (DMSO Matching) Start->Prep Injection Single Cycle Injection (5 Concentrations) Prep->Injection Chip Chip Immobilization (Target Receptor) Chip->Injection Ligand Surface Ref Reference Subtraction (Fc2 - Fc1 - Buffer) Injection->Ref Analysis Kinetic Fit (1:1 Model) Extract kon, koff Ref->Analysis

Figure 2: Step-by-step Surface Plasmon Resonance workflow to isolate kinetic parameters.

Case Analysis & Mechanistic Insights

The Dipole Effect on Basicity

The inductive effect of fluorine (


) withdraws electron density from the ring oxygen.
  • Observation: The

    
     of the conjugate acid of the ether oxygen decreases.
    
  • Impact: If the ether oxygen acts as a hydrogen bond acceptor in the receptor pocket, the interaction may be weakened . However, the C–F bond itself can serve as a weak H-bond acceptor or engage in multipolar interactions with backbone amides, often compensating for this loss.

Metabolic Shielding

In the unsubstituted oxolane, the C3 position is a prime site for CYP450-mediated hydroxylation. Substituting this hydrogen with fluorine blocks this metabolic soft spot.

  • Evidence: Studies on fluorinated morpholines and nucleosides (e.g., 2'-F-nucleosides) consistently show extended half-life (

    
    ) due to the strength of the C–F bond (approx. 116 kcal/mol) resisting oxidative cleavage [1][3].
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3-Fluorooxolan-3-yl)methanamine

This guide provides essential safety protocols and logistical plans for the handling and disposal of (3-Fluorooxolan-3-yl)methanamine (CAS No. 883311-82-8).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of (3-Fluorooxolan-3-yl)methanamine (CAS No. 883311-82-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. By grounding our recommendations in established safety principles and the known reactivity of related chemical classes, we aim to build a framework for proactive safety and risk mitigation in the laboratory.

Hazard Assessment: A Proactive Approach Based on Chemical Structure

Comprehensive toxicological data for (3-Fluorooxolan-3-yl)methanamine is not yet fully established.[1] Therefore, a rigorous risk assessment must be based on the hazards associated with its primary functional groups: a primary amine and a fluorinated oxolane ring.

  • Primary Amine Moiety: Aliphatic amines are often corrosive and can cause severe skin burns and eye damage. They are typically respiratory irritants and can be harmful if inhaled or absorbed through the skin.[2]

  • Organofluorine Moiety: The presence of a carbon-fluorine bond introduces specific hazards. While often stable under normal conditions, fluorinated organic compounds can decompose at high temperatures (e.g., in a fire) to produce highly toxic and corrosive gases, including hydrogen fluoride (HF).[3][4] Skin contact with HF requires immediate and specialized medical attention.[4][5]

  • Physical Properties: The compound is a colorless to yellow liquid, indicating potential volatility.

Given these inferred risks, all handling procedures must assume the compound is corrosive, irritating to the respiratory tract, and capable of producing severe toxicological effects upon exposure.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Before any work begins, robust engineering and administrative controls must be in place.

  • Chemical Fume Hood: All manipulations of (3-Fluorooxolan-3-yl)methanamine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Designated Work Area: Establish a clearly marked designated area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a spill kit specifically equipped for amine and solvent spills.[6] A 2.5% calcium gluconate gel should be readily available as a first-aid antidote for potential HF exposure from decomposition products in a fire or high-temperature event.[4]

Core PPE Requirements: A Head-to-Toe Protocol

A complete PPE ensemble is mandatory for all personnel handling this compound. The selection of each component is based on a direct mitigation of the identified hazards.

Eye and Face Protection

Due to the anticipated corrosive nature of the amine, eye protection must guard against splashes, drips, and vapors.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[7][8]

  • Best Practice: For any procedure with a heightened risk of splashing (e.g., transfers of volumes >50 mL, reactions under pressure), chemical splash goggles must be worn in conjunction with a full-face shield. [5][9] Standard safety glasses do not provide adequate protection.[5]

Hand Protection

Choosing the correct glove material is critical, as amines and organic solvents can degrade or permeate standard materials.[10] Always inspect gloves for any signs of degradation or puncture before use.[11]

  • Primary Recommendation: Use Butyl rubber or Viton® gloves for extended handling, as they offer excellent resistance to a wide range of organic compounds, including polar organics and amines.[12][13]

  • Splash Protection: For incidental contact, double-gloving with a thicker gauge (>8 mil ) Nitrile glove is the minimum requirement. If a splash occurs, remove and replace gloves immediately.[14] Do not rely on thin nitrile gloves for prolonged protection.

  • Causality: The choice of glove material is determined by its ability to resist both permeation (the chemical seeping through on a molecular level) and degradation (the physical breakdown of the glove material).[10][15]

Glove MaterialResistance to Aliphatic AminesResistance to Organic SolventsRecommended Use Case
Butyl Rubber ExcellentGood to Excellent (esp. polar organics)Primary Handling, Spills
Viton® Good to ExcellentExcellentPrimary Handling, Spills
Neoprene GoodFair to GoodAcceptable for moderate contact
Nitrile Fair to GoodFair (variable)Splash Protection Only (Double-gloved)
Latex PoorPoorNot Recommended

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the chemical being used.[10]

Body Protection
  • A flame-resistant laboratory coat is mandatory. It must be fully buttoned with sleeves rolled down to provide maximum coverage against splashes.[11]

  • Wear long pants and fully enclosed, chemical-resistant footwear. Open-toed shoes are strictly prohibited in the laboratory.[16]

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required. However, it is essential for emergency situations.

  • Emergency Use: In the event of a large spill or a failure of the fume hood, personnel must evacuate. Emergency response personnel must use a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA).[17][18][19]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine laboratory operations.

  • Preparation: Don all required PPE as detailed in Section 3. Verify the fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Weighing/Transfer: Conduct all transfers of the liquid within the fume hood. Use a syringe or cannula for liquid transfers to minimize splash potential.

  • Reaction Setup: Perform all reactions in glassware that is in good condition and behind the fume hood sash.

  • Post-Procedure: Upon completion, cap all containers securely. Decontaminate all surfaces and equipment before removing them from the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, followed by face shield and goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[11]

PPE_Workflow cluster_0 Task Assessment cluster_1 Procedure Type cluster_2 Required PPE Ensemble start Initiate Task with (3-Fluorooxolan-3-yl)methanamine routine Routine Handling (<100mL in Fume Hood) start->routine Standard Operation spill Spill or System Failure start->spill Emergency Event ppe_routine Standard PPE: - Chemical Splash Goggles - FR Lab Coat - Double Nitrile or Butyl Gloves routine->ppe_routine Low Splash Potential (e.g., small transfers) ppe_splash Enhanced PPE: - Face Shield + Goggles - FR Lab Coat - Butyl or Viton® Gloves routine->ppe_splash High Splash Potential (e.g., large volume transfer) ppe_emergency Emergency Response PPE: - Full-Face NIOSH Respirator (or SCBA) - Chemical Resistant Suit - Butyl or Viton® Gloves spill->ppe_emergency

Caption: PPE Selection Workflow based on task-specific risks.

Disposal Plan: Decontamination and Waste Management

Proper disposal is critical to ensure the safety of all personnel and to maintain environmental compliance.

Decontamination
  • Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous waste. After rinsing, glassware can be washed normally.

  • Surfaces: Wipe down all contaminated surfaces within the fume hood with a towel soaked in 70% ethanol. Dispose of the towel as solid hazardous waste.

Waste Disposal
  • Liquid Waste: All waste containing (3-Fluorooxolan-3-yl)methanamine, including reaction residues and solvent rinses, must be collected in a clearly labeled, sealed container designated for halogenated organic waste . Do not mix with non-halogenated waste streams.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and disposable towels, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Rationale: Segregating halogenated waste is crucial because its incineration requires specialized facilities capable of scrubbing acidic gases like HF and HCl that are produced during combustion.[20]

Emergency Protocols: Spill and Exposure Response

Immediate and correct action during an emergency can significantly reduce the severity of the outcome.

Spill Response

This protocol applies to minor spills (<100 mL) contained within a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[21]

  • Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood sash as low as possible.

  • Don PPE: Ensure you are wearing the enhanced PPE ensemble described in Section 3 (face shield, butyl gloves, lab coat).

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical absorbent pad.[22] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Neutralize (Optional but Recommended): For amines, cautiously neutralize the absorbed spill by adding a weak acid (e.g., citric acid powder) or a commercial amine neutralizer.

  • Collect: Carefully scoop the absorbed material into a heavy-duty plastic bag or waste container.

  • Decontaminate: Wipe the spill area clean with a solvent-soaked towel, followed by soap and water.

  • Dispose: Seal and label all cleanup materials as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and institutional safety office.[23]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][20] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.[1]

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training. [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). Creative Safety Supply. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]

  • PPE Requirements – OSHA. Tucker Safety Products. [Link]

  • OSHA PPE Standards: Essential Workplace Guidelines. Frontline Data Solutions. [Link]

  • (3-Fluorooxetan-3-yl)methanamine | CAS 883311-82-8. American Elements. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. European Industrial Gases Association. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Safety Data Sheet. Inoflon. [Link]

  • Gloves - Tables of Properties and Resistances. University of Illinois Urbana-Champaign. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

  • Hand Protection Chemical Resistance Guide. University of California, Berkeley Environment, Health and Safety. [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • OSHA Glove Selection Chart. University of Georgia Environmental Health and Safety. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley Environment, Health & Safety. [Link]

  • Chemical resistant gloves. Kerbl. [Link]

  • Warning Label. Greenbook. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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